JNJ-42165279
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a potent, selective, and orally bioavailable inhibitor of fatty acid amide hydrolase
Properties
IUPAC Name |
N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N4O3/c19-13-3-4-22-10-14(13)23-17(26)25-7-5-24(6-8-25)11-12-1-2-15-16(9-12)28-18(20,21)27-15/h1-4,9-10H,5-8,11H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGYNGCRVZLMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=CN=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045937 | |
| Record name | JNJ-42165279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346528-50-4 | |
| Record name | N-(4-Chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-1-piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346528-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JNJ-42165279 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346528504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-42165279 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | JNJ-42165279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLOROPYRIDIN-3-YL)-4-[(2,2-DIFLUORO-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JNJ-42165279 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2E5UQ11Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JNJ-42165279: A Deep Dive into its Mechanism of Action on Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of fatty acid amide hydrolase (FAAH), an enzyme pivotal in the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Developed by Janssen Pharmaceutica, this compound has been investigated for its therapeutic potential in anxiety and mood disorders.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on FAAH, detailing its inhibitory activity, pharmacodynamic effects, and the experimental methodologies used in its characterization.
Introduction to FAAH and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which terminates the signaling of N-arachidonoylethanolamine, more commonly known as anandamide (AEA), by hydrolyzing it into arachidonic acid and ethanolamine.[3] FAAH also metabolizes other bioactive fatty acid amides like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[4] By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to enhanced activation of cannabinoid receptors and other downstream targets, which is hypothesized to produce therapeutic effects such as anxiolysis and analgesia.[5][6]
Mechanism of Action of this compound
This compound acts as a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[1][2] This mechanism involves the compound binding to the active site of FAAH, leading to the inactivation of the enzyme.[2] The slow reversibility of this binding allows for a prolonged duration of action.[5]
In Vitro Inhibitory Activity
The potency of this compound against FAAH has been quantified in vitro, demonstrating high affinity for both human and rat forms of the enzyme.
| Parameter | Species | Value (nM) | Reference |
| IC50 | Human (hFAAH) | 70 ± 8 | [4] |
| IC50 | Rat (rFAAH) | 313 ± 28 | [4] |
Table 1: In vitro inhibitory activity of this compound against FAAH.
Pharmacodynamic Effects of this compound
The inhibition of FAAH by this compound leads to measurable changes in the levels of its endogenous substrates, both peripherally and centrally.
Impact on Endocannabinoid Levels
Clinical studies in healthy volunteers have demonstrated a dose-dependent increase in the plasma and cerebrospinal fluid (CSF) concentrations of anandamide (AEA) following administration of this compound.
| Dose | Matrix | Analyte | Fold Increase (Mean) | Reference |
| 10 mg (single dose) | Plasma | AEA | ≥10-fold | [5] |
| 10-100 mg (single dose) | Plasma | AEA | 5.5–10-fold | [5] |
| 10-100 mg (single dose) | Plasma | OEA & PEA | 4.3–5.6-fold | [5] |
| 10 mg (7 days) | CSF | AEA | ~45-fold | [5] |
| 25 mg (7 days) | CSF | AEA | ~41-fold | [5] |
| 75 mg (7 days) | CSF | AEA | ~77-fold | [5] |
| 10 mg (7 days) | CSF | OEA | ~6.6-fold | [5] |
| 25 mg (7 days) | CSF | OEA | ~5.8-fold | [5] |
| 75 mg (7 days) | CSF | OEA | ~7.4-fold | [5] |
Table 2: Effect of this compound on endocannabinoid and related fatty acid amide levels.
Brain FAAH Occupancy
Positron Emission Tomography (PET) studies using the FAAH-specific tracer [11C]MK3168 have been conducted to determine the extent of FAAH engagement in the human brain following this compound administration.
| Dose | Timing | Brain FAAH Occupancy (%) | Reference |
| 2.5 mg (single dose) | At Cmax | >50% | [5] |
| 5 mg (single dose) | At Cmax | Appreciable | [5] |
| 10 mg (single dose) | At Cmax | 96–98% | [5] |
| 25 mg (single dose) | At Cmax | 96–98% | [5] |
| 50 mg (single dose) | At Cmax | 96–98% | [5] |
| 10 mg (single dose) | At trough | >80% | [5] |
Table 3: Brain FAAH occupancy by this compound as measured by PET.
Experimental Protocols
In Vitro FAAH Inhibition Assay
The inhibitory potency of this compound on recombinant human and rat FAAH was determined using an in vitro assay. While the specific proprietary assay details are not fully disclosed, a general protocol for such an assay involves:
-
Enzyme Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., HEK293).
-
Substrate: A fluorescent or radiolabeled substrate of FAAH, such as anandamide.
-
Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (this compound) are incubated for a defined period (e.g., 1 hour).[4]
-
Detection: The product of the enzymatic reaction is quantified using a method appropriate for the substrate (e.g., fluorescence detection or liquid scintillation counting).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Animal Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)
The efficacy of this compound in a preclinical model of neuropathic pain was assessed using the spinal nerve ligation (SNL) model in rats.[4]
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.[7]
-
Behavioral Testing: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is measured before and after drug administration.
-
Drug Administration: this compound is administered orally (p.o.).[4]
-
Efficacy Measurement: The dose-dependent reversal of tactile allodynia is measured and expressed as the percentage of the maximum possible effect (%MPE). The ED90 (the dose required to produce 90% of the maximum effect) was determined to be 22 mg/kg.[4]
Human PET Imaging for Brain FAAH Occupancy
To quantify the engagement of this compound with its target in the human brain, a PET study was conducted.[5]
-
Radiotracer: [11C]MK3168, a selective and reversible radiolabeled FAAH inhibitor, was used.[5]
-
Study Design: A baseline PET scan was performed to measure the baseline FAAH levels. Following administration of single or multiple doses of this compound, subsequent PET scans were conducted.[5]
-
Image Acquisition and Analysis: Dynamic PET scans were acquired, and the total distribution volume (VT) of the radiotracer in different brain regions was calculated.
-
Occupancy Calculation: FAAH occupancy was determined by the percentage reduction in [11C]MK3168 binding (VT) after this compound administration compared to the baseline scan.
Signaling Pathway and Experimental Workflow Visualizations
Caption: FAAH Signaling and Inhibition by this compound.
References
- 1. Assessments [bio-protocol.org]
- 2. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spinal nerve ligation model [pspp.ninds.nih.gov]
JNJ-42165279: A Technical Overview of Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and binding affinity of JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information presented herein is compiled from preclinical and clinical research to support further investigation and development in related fields.
Core Mechanism and Target Engagement
This compound is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid amides (FAAs) such as anandamide (AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA)[1][2]. By inhibiting FAAH, this compound potentiates endocannabinoid signaling, a pathway with therapeutic potential for mood and anxiety disorders, as well as pain management[1][3].
The compound acts as a covalently binding but slowly reversible selective inhibitor of FAAH[4]. Preclinical studies describe it as a substrate of the enzyme that inhibits its activity by covalent binding to the catalytic site. The enzyme's activity is restored through the slow hydrolysis of the drug fragment from the active site, leading to the regeneration of FAAH[5].
Quantitative Analysis of Binding Affinity and Target Engagement
The binding affinity and in vivo target engagement of this compound have been quantified across various studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity of this compound
| Target | Species | IC50 | Reference |
| FAAH | Human (recombinant) | 70 ± 8 nM | [6][7] |
| FAAH | Rat (recombinant) | 313 ± 28 nM | [6][7] |
Table 2: In Vivo Target Engagement and Pharmacodynamic Effects in Humans
| Parameter | Dose | Effect | Reference |
| Brain FAAH Occupancy | Single 2.5 mg dose | >50% at trough | [1] |
| Brain FAAH Occupancy | Single 5 mg dose | Appreciable occupancy | [1] |
| Brain FAAH Occupancy | Single 10 mg dose | >80% at trough, 96-98% at Cmax | [1] |
| Brain FAAH Occupancy | Single 25 mg dose | 96-98% at Cmax | [1] |
| Brain FAAH Occupancy | Single 50 mg dose | 96-98% at Cmax | [1] |
| Plasma AEA Increase | Single 10-100 mg dose | 5.5–10-fold higher than placebo | [1] |
| Plasma OEA and PEA Increase | Single 10-100 mg dose | 4.3–5.6-fold higher than placebo | [1] |
| CSF AEA Increase (7 days) | 10 mg daily | ~45-fold increase | [1] |
| CSF AEA Increase (7 days) | 25 mg daily | ~41-fold increase | [1] |
| CSF AEA Increase (7 days) | 75 mg daily | ~77-fold increase | [1] |
| CSF OEA Increase (7 days) | 10 mg daily | ~6.6-fold increase | [1] |
| CSF OEA Increase (7 days) | 25 mg daily | ~5.8-fold increase | [1] |
| CSF OEA Increase (7 days) | 75 mg daily | ~7.4-fold increase | [1] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of FAAH, which leads to an increase in the levels of endogenous fatty acid amides. These lipids, in turn, modulate various downstream signaling pathways.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
In Vitro FAAH Inhibition Assay
The inhibitory activity of this compound on recombinant human and rat FAAH was quantified to determine its IC50 values[7].
Workflow:
Quantification of this compound and Fatty Acid Amides
The concentrations of this compound and FAAs (AEA, OEA, PEA) in plasma and cerebrospinal fluid (CSF) were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method[1].
Protocol Outline:
-
Sample Collection: Plasma and CSF samples were collected from study participants at specified time points.
-
Sample Preparation: Proteins were precipitated from the samples, and the supernatant was extracted.
-
LC/MS/MS Analysis: The extracted samples were injected into an LC/MS/MS system for separation and quantification.
-
Data Analysis: The concentrations of this compound and FAAs were determined by comparing their peak areas to those of known standards.
Leukocyte FAAH Activity Assay
To assess peripheral FAAH inhibition, FAAH activity was measured in leukocytes[1].
Protocol Outline:
-
Leukocyte Isolation: Leukocytes were isolated from whole blood samples.
-
Cell Lysis: The isolated leukocytes were lysed to release intracellular enzymes, including FAAH.
-
Enzyme Activity Assay: The lysate was incubated with a fluorescent or radiolabeled FAAH substrate.
-
Measurement: The rate of product formation was measured to determine FAAH activity.
-
Data Analysis: FAAH activity in samples from this compound-treated individuals was compared to that in placebo-treated individuals to calculate the percent inhibition.
Positron Emission Tomography (PET) for Brain FAAH Occupancy
A PET study utilizing the FAAH tracer [11C]MK3168 was conducted to determine the occupancy of FAAH in the brain following administration of this compound[1][3].
Workflow:
Selectivity Profile
This compound demonstrates high selectivity for FAAH. At a concentration of 10 μM, it did not produce greater than 50% inhibition of binding to a panel of 50 other receptors, enzymes, transporters, and ion channels. Furthermore, it showed no inhibitory effects on cytochrome P450 enzymes (CYPs 1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this concentration[6][7][8].
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of FAAH that effectively engages its target in both central and peripheral tissues. The comprehensive data on its binding affinity, target engagement, and pharmacodynamic effects, supported by detailed experimental protocols, provide a solid foundation for its continued investigation in relevant therapeutic areas. The high selectivity of this compound further underscores its potential as a targeted therapeutic agent.
References
- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.okstate.edu [scholars.okstate.edu]
- 3. Fatty Acid Amide Hydrolase Inhibition by this compound: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
JNJ-42165279: A Deep Dive into its Effects on Anandamide and the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-42165279 is a potent and selective, covalently binding but slowly reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide and other fatty acid amides, thereby potentiating their signaling and therapeutic effects.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on anandamide and other endocannabinoids, and the experimental methodologies used to determine these effects.
Mechanism of Action: Enhancing Endocannabinoid Tone
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of the ECS is the cannabinoid receptor 1 (CB1), which is activated by endogenous ligands, most notably anandamide.[5][6] Anandamide's signaling is tightly controlled by its rapid enzymatic degradation by FAAH.[7]
This compound exerts its effects by inhibiting FAAH, leading to an accumulation of anandamide and other related N-acylethanolamines (NAEs) such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[2] This elevation of endogenous cannabinoid levels enhances the activation of cannabinoid receptors, offering a therapeutic strategy for conditions like anxiety disorders and major depressive disorder.[1]
Figure 1: Signaling pathway of anandamide and the inhibitory action of this compound.
Quantitative Effects on Endocannabinoids
The administration of this compound leads to significant, dose-dependent increases in the concentrations of anandamide and other endocannabinoids in both plasma and cerebrospinal fluid (CSF).
Preclinical Data (Rat Models)
In preclinical studies using rats, this compound demonstrated potent inhibition of FAAH and subsequent elevation of endocannabinoid levels.[2]
| Parameter | Value | Species | Reference |
| IC50 (hFAAH) | 70 ± 8 nM | Human (recombinant) | [2] |
| IC50 (rFAAH) | 313 ± 28 nM | Rat (recombinant) | [2] |
| Brain AEA Elevation | ~4-fold over basal | Rat | [8] |
| Plasma AEA Elevation | Dose-dependent | Rat | [2] |
| Plasma OEA Elevation | Dose-dependent | Rat | [2] |
| Plasma PEA Elevation | Dose-dependent | Rat | [2] |
Clinical Data (Human Volunteers)
Phase I clinical trials in healthy human volunteers have confirmed the potent effects of this compound on the endocannabinoid system.[3][4]
| Parameter | Dose | Fold Increase (vs. Placebo/Predose) | Matrix | Reference |
| Plasma AEA | 10-100 mg (single dose) | 5.5 - 10-fold (peak) | Plasma | [3] |
| Plasma OEA | 10-100 mg (single dose) | 4.3 - 5.6-fold (peak) | Plasma | [3] |
| Plasma PEA | 10-100 mg (single dose) | 4.3 - 5.6-fold (peak) | Plasma | [3] |
| CSF AEA | 10 mg (daily for 7 days) | ~45-fold | CSF | [3] |
| CSF AEA | 25 mg (daily for 7 days) | ~41-fold | CSF | [3] |
| CSF AEA | 75 mg (daily for 7 days) | ~77-fold | CSF | [3] |
| CSF OEA | 10 mg (daily for 7 days) | ~6.6-fold | CSF | [3] |
| CSF OEA | 25 mg (daily for 7 days) | ~5.8-fold | CSF | [3] |
| CSF OEA | 75 mg (daily for 7 days) | ~7.4-fold | CSF | [3] |
Brain FAAH Occupancy (Human PET Study)
Positron Emission Tomography (PET) studies using the FAAH tracer [11C]MK3168 have been conducted to determine the extent of FAAH occupancy in the brain following this compound administration.[3][4]
| Dose | Timing | Brain FAAH Occupancy | Reference |
| 2.5 mg (single dose) | At Cmax | Appreciable | [3] |
| 5 mg (single dose) | At Cmax | Appreciable | [3] |
| 10 mg (single dose) | At Cmax | 96 - 98% | [3] |
| 25 mg (single dose) | At Cmax | 96 - 98% | [3] |
| 50 mg (single dose) | At Cmax | 96 - 98% | [3] |
| 2.5 mg (single dose) | At trough | >50% | [3] |
| 10 mg (single dose) | At trough | >80% | [3] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
In Vitro FAAH Inhibition Assay
Figure 2: Workflow for determining the in vitro IC50 of this compound.
To determine the in vitro potency of this compound, a biochemical assay using recombinant human and rat FAAH was performed. The compound, at varying concentrations, was pre-incubated with the enzyme for one hour. Following incubation, a fluorescent or radiolabeled substrate for FAAH was introduced, and the rate of product formation was measured. The concentration of this compound that resulted in 50% inhibition of enzyme activity (IC50) was then calculated.[2]
Measurement of Endocannabinoid Levels in Biological Matrices
Figure 3: General workflow for the quantification of endocannabinoids.
The concentrations of anandamide, OEA, and PEA in plasma and CSF were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific analytical technique allows for the accurate measurement of these lipid signaling molecules in complex biological samples. The general workflow involves sample collection, extraction of the analytes from the biological matrix, separation using liquid chromatography, and detection and quantification by mass spectrometry.[3]
Brain FAAH Occupancy via Positron Emission Tomography (PET)
Figure 4: Experimental design for the FAAH occupancy PET study.
To assess the degree of FAAH inhibition in the brain, a PET study was conducted using the radiolabeled FAAH inhibitor [11C]MK3168. Healthy volunteers underwent a baseline PET scan to measure the initial binding of the tracer to FAAH. Subsequently, they were administered this compound, followed by a second PET scan. The reduction in the binding of [11C]MK3168 after this compound administration reflects the occupancy of FAAH by the drug, allowing for the calculation of the percentage of brain FAAH inhibition.[3]
Conclusion
This compound is a potent FAAH inhibitor that significantly elevates the levels of anandamide and other endocannabinoids in both the periphery and the central nervous system. The comprehensive preclinical and clinical data, including robust target engagement demonstrated by PET imaging, support its mechanism of action. This in-depth understanding of its pharmacodynamic effects is crucial for the ongoing clinical development of this compound and for future research into the therapeutic potential of FAAH inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase Inhibition by this compound: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anandamide, a brain endogenous compound, interacts specifically with cannabinoid receptors and inhibits adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
JNJ-42165279: A Comprehensive Technical Guide to its Selectivity Profile Against Other Hydrolases
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42165279 is a potent, orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH) that has been investigated for the treatment of various central nervous system disorders, including anxiety and major depressive disorder.[1] A key attribute of a successful therapeutic agent is its selectivity for the intended target over other proteins in the body, which minimizes the risk of off-target effects. This technical guide provides an in-depth overview of the selectivity profile of this compound, with a particular focus on its activity against other hydrolases. The information is compiled from publicly available preclinical and clinical data.
Mechanism of Action and Signaling Pathway
This compound is a covalent, but slowly reversible, inhibitor of FAAH.[1] It acts by carbamylating the catalytic serine residue (Ser241) within the active site of the FAAH enzyme.[2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called fatty acid amides (FAAs), the most studied of which is N-arachidonoylethanolamine, or anandamide (AEA).[3]
By inhibiting FAAH, this compound leads to an increase in the levels of anandamide and other FAAs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[2][3] Anandamide is an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily CB1 and CB2.[4] The potentiation of anandamide signaling through the inhibition of its degradation is the core mechanism by which this compound is thought to exert its therapeutic effects.[4]
Selectivity Profile: Data Presentation
The selectivity of this compound has been evaluated against its primary target, FAAH, as well as a broad range of other proteins.
Potency Against Target Hydrolase (FAAH)
This compound demonstrates potent inhibition of both human and rat FAAH. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 (nM) | Species |
| FAAH | 70 | Human |
| FAAH | 313 | Rat |
| Data sourced from Keith et al., 2015.[3] |
Broad Off-Target Selectivity Screening
This compound has undergone extensive selectivity screening to assess its potential for off-target activities. The key findings from these studies are summarized below.
| Target Class | Number of Targets | Concentration Tested | Result |
| Receptors, Enzymes, Transporters, Ion Channels | 50 | 10 µM | No significant inhibition (>50%) observed for any target.[2] |
| Cytochrome P450 Enzymes (CYPs) | 6 (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) | 10 µM | No inhibition observed.[2] |
| hERG Channel | 1 | 10 µM | No inhibition observed.[2] |
Note: The comprehensive list of the 50 specific off-targets evaluated has not been made publicly available in the reviewed scientific literature.
Selectivity Against Other Hydrolases
While this compound is described as "highly selective," specific quantitative data on its activity against other hydrolases, particularly other serine hydrolases, is not available in the public domain. The serine hydrolase superfamily is a large and diverse group of enzymes, and assessing selectivity against these related enzymes is crucial. For context, the FAAH inhibitor BIA 10-2474, which was associated with severe adverse events in a clinical trial, was later found to inhibit several other serine hydrolases, including carboxylesterases (CES1, CES2) and α/β-hydrolase domain-containing proteins (ABHDs). In contrast, other clinically evaluated FAAH inhibitors, such as PF-0445784S, have demonstrated high selectivity with minimal off-target activity against other serine hydrolases. The preclinical data for this compound suggests a high degree of selectivity, but direct comparative data against other hydrolases is not publicly available.
Experimental Protocols
Detailed experimental protocols for the selectivity screening of this compound have not been fully disclosed. However, based on standard practices in drug discovery and the available literature, the following represents likely methodologies.
FAAH Inhibition Assay (Fluorometric Method)
This is a common in vitro assay to determine the potency of FAAH inhibitors.
Principle: The assay measures the activity of recombinant FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). Cleavage of AAMCA by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is proportional to FAAH activity.
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
-
AAMCA substrate
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, the diluted this compound solutions, and the recombinant FAAH enzyme. Include wells with DMSO only as a control for uninhibited enzyme activity.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., ~360 nm excitation and ~465 nm emission).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response model to determine the IC50 value.
Off-Target Selectivity Profiling
A common approach for broad selectivity screening is to use a panel of in vitro assays, often provided by contract research organizations.
Principle: this compound would be tested at a fixed concentration (e.g., 10 µM) in a battery of standardized binding and functional assays covering a wide range of biologically relevant targets.
Typical Assay Types in a Panel:
-
Radioligand Binding Assays: To assess the ability of the compound to displace a known radiolabeled ligand from a receptor or transporter.
-
Enzyme Inhibition Assays: To measure the effect of the compound on the activity of various enzymes.
-
Functional Assays: To determine if the compound acts as an agonist or antagonist at a receptor, or if it modulates the activity of an ion channel.
General Procedure:
-
This compound is prepared at the specified test concentration.
-
The compound is incubated with the specific target (e.g., cell membranes expressing a receptor, a purified enzyme).
-
The assay-specific endpoint is measured (e.g., radioactivity, fluorescence, luminescence).
-
The percentage of inhibition or stimulation is calculated relative to a control.
Activity-Based Protein Profiling (ABPP) for Hydrolase Selectivity
ABPP is a powerful chemoproteomic technique used to assess the activity of entire enzyme families directly in complex biological samples. It is a likely method that would have been used to confirm the selectivity of this compound against other serine hydrolases.
Principle: A broad-spectrum, activity-based probe (e.g., a fluorophosphonate linked to a reporter tag like biotin or a fluorophore) is used to covalently label the active site of serine hydrolases in a proteome. If this compound is pre-incubated with the proteome, it will bind to its target (FAAH) and prevent the probe from labeling it. By comparing the probe labeling pattern in the presence and absence of this compound, off-target interactions can be identified.
General Workflow:
-
A complex proteome (e.g., cell or tissue lysate) is prepared.
-
The proteome is incubated with either DMSO (control) or this compound.
-
The activity-based probe is added to both samples.
-
The probe-labeled proteins are visualized (e.g., by in-gel fluorescence scanning) or enriched (e.g., using streptavidin beads if the probe is biotinylated) for identification and quantification by mass spectrometry.
-
A reduction in probe labeling for a specific protein in the this compound-treated sample indicates an interaction.
Conclusion
This compound is a potent inhibitor of FAAH with a high degree of selectivity. Preclinical data indicates that at a concentration of 10 µM, it does not significantly interact with a wide range of other receptors, enzymes, transporters, and ion channels, nor does it inhibit major CYP450 enzymes or the hERG channel. This suggests a low potential for many common off-target related side effects.
While the compound is reported to be highly selective, a detailed, quantitative profile of its activity against other hydrolases, particularly members of the serine hydrolase superfamily, is not publicly available. The use of advanced techniques like Activity-Based Protein Profiling is crucial for confirming such selectivity. The available data supports the characterization of this compound as a selective FAAH inhibitor, a critical feature for its development as a therapeutic agent.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
Early-phase clinical trial results for JNJ-42165279
An In-depth Technical Guide to the Early-Phase Clinical Trial Results of JNJ-42165279
Introduction
This compound is a potent, selective, and orally bioavailable inhibitor of the enzyme fatty acid amide hydrolase (FAAH). Developed by Janssen Pharmaceutica, this compound acts by covalently binding to the catalytic site of FAAH in a slowly reversible manner.[1][2][3] The inhibition of FAAH leads to an increase in the levels of endogenous fatty acid amides (FAAs), including anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[2][4] This mechanism is being explored for its therapeutic potential in treating anxiety and mood disorders.[1][5] This guide provides a detailed overview of the early-phase clinical trial results for this compound, focusing on its pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy.
Mechanism of Action: FAAH Inhibition
This compound is a selective inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[3][6][7][8] By blocking FAAH, this compound potentiates the effects of these endogenous signaling molecules.[5] The compound has an IC50 of 70 nM for FAAH and demonstrates high selectivity over other enzymes, ion channels, transporters, and receptors.[1][4]
Caption: Signaling pathway of FAAH inhibition by this compound.
Early-Phase Clinical Trial Results
Phase 1: Pharmacokinetics, Pharmacodynamics, and Safety
A Phase 1 multiple-ascending dose study was conducted in healthy volunteers to assess the safety, pharmacokinetics, and pharmacodynamics of this compound.[5][9]
Pharmacokinetics: this compound demonstrated a plasma half-life of 8-14 hours.[3] Following oral administration, it was found to cross the blood-brain barrier, with brain concentrations being somewhat elevated relative to plasma at Cmax.[4]
Pharmacodynamics: Administration of this compound resulted in a dose-dependent increase in plasma and cerebrospinal fluid (CSF) concentrations of FAAs.[5] A positron emission tomography (PET) study using the FAAH tracer [11C]MK3168 confirmed target engagement in the brain.[5][10]
Table 1: Pharmacodynamic Effects of this compound in Healthy Volunteers
| Parameter | Dose | Result |
| Plasma AEA | 10-100 mg (single dose) | 5.5–10-fold increase vs. placebo[5] |
| Plasma OEA & PEA | 10-100 mg (single dose) | 4.3–5.6-fold increase vs. placebo[5] |
| CSF AEA | 10-75 mg (daily for 7 days) | ~41-77-fold increase vs. predose[5] |
| CSF OEA | 10-75 mg (daily for 7 days) | ~5.8-7.4-fold increase vs. predose[5] |
| Brain FAAH Occupancy | ≥10 mg | Saturation (96-98%)[5] |
Safety: In Phase 1 trials, this compound was generally well-tolerated with few side effects, all of which were of mild intensity.[11][12] No serious adverse events were reported.[1]
Phase 2: Efficacy and Safety in Patient Populations
Social Anxiety Disorder (SAD): A Phase 2a, multicenter, double-blind, placebo-controlled proof-of-concept study (NCT02432703) evaluated the efficacy, safety, and tolerability of this compound (25 mg daily for 12 weeks) in 149 subjects with SAD.[3][6][7][8][13]
Table 2: Efficacy Results of this compound in Social Anxiety Disorder
| Endpoint | This compound (n=~75) | Placebo (n=~74) | p-value |
| Change in LSAS Total Score | -29.4 (SD 27.47) | -22.4 (SD 23.57) | Not significant[6][13] |
| ≥30% Improvement in LSAS | 42.4% | 23.6% | 0.04[6][13] |
| CGI-I "Much/Very Much Improved" | 44.1% | 23.6% | 0.02[6][13] |
LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation
The study indicated that this compound may have an anxiolytic effect, although the primary endpoint was not met.[6][13] The drug was well tolerated.[13]
Autism Spectrum Disorder (ASD): A Phase 2, double-blind, placebo-controlled, multicenter study (NCT03664232) assessed the efficacy and safety of this compound (25 mg, twice-daily for 12 weeks) in 61 adolescents and adults with ASD.[14][15]
Table 3: Efficacy Results of this compound in Autism Spectrum Disorder
| Endpoint (Change from baseline to day 85) | This compound | Placebo | p-value |
| ABI-CD Score | Not specified | Not specified | 0.284[14][15] |
| ABI-SC Score | Not specified | Not specified | 0.290[14][15] |
| ABI-RB Score | Not specified | Not specified | 0.231[14][15] |
| RBS-R Score | Favored this compound | - | 0.006[14][15] |
| CASI-Anx Score | Favored this compound | - | 0.048[14][15] |
ABI-CD: Autism Behavior Inventory-Core Domain; ABI-SC: ABI-Social Communication; ABI-RB: ABI-Repetitive/Restrictive Behavior; RBS-R: Repetitive Behavior Scale-Revised; CASI-Anx: Child Adolescent Symptom Inventory-Anxiety.
While the primary endpoints were not met, this compound showed potential therapeutic effects on certain aspects of core ASD symptoms and demonstrated an acceptable safety profile.[14][15]
Experimental Protocols
Detailed experimental protocols are not fully available in the public domain. The following is a summary of the methodologies as described in the cited publications.
Phase 1 Multiple-Ascending Dose and PET Study:
-
Design: Randomized, placebo-controlled, multiple-ascending dose study in healthy male volunteers.[9][16]
-
Assessments: Pharmacokinetics (plasma, CSF, urine concentrations of this compound), pharmacodynamics (plasma and CSF FAA levels, leukocyte FAAH activity), and safety were monitored.[5][9]
-
PET Imaging: Brain FAAH occupancy was determined using the tracer [11C]MK3168 after single and multiple doses of this compound.[5][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.okstate.edu [scholars.okstate.edu]
- 8. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 9. Fatty Acid Amide Hydrolase Inhibition by this compound: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of this compound, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of FAAH inhibition on the neural basis of anxiety-related processing in healthy male subjects: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Toxicology of Seltorexant (JNJ-42165279)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seltorexant (also known as JNJ-42165279) is an investigational drug that acts as a selective antagonist of the orexin-2 receptor (OX2R). The orexin system is a key regulator of wakefulness, and its modulation is a therapeutic target for sleep disorders and, more recently, major depressive disorder (MDD). This technical guide provides a comprehensive overview of the available safety and toxicology data for seltorexant, compiled from preclinical studies and clinical trials. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Preclinical Safety and Toxicology
Preclinical evaluation of seltorexant has been conducted in various animal models to establish its safety profile before human trials. These studies have included assessments of general toxicology, safety pharmacology, and genotoxicity.
General Toxicology
One-month toxicology studies have been conducted in both rats and dogs.[1] Additionally, longer-term studies, including a 6-month toxicity study in rats and a 9-month toxicology study in dogs, have been completed. While the full study reports are not publicly available, these studies have supported the progression of seltorexant into clinical development, indicating an acceptable safety profile for human studies.[1]
Safety Pharmacology
A cardiovascular safety study in dogs demonstrated that seltorexant was well-tolerated.[1] Furthermore, in a study using a rotarod apparatus in rats, seltorexant did not impair motor coordination at a dose that induces sleep and did not potentiate the ataxic effects of alcohol, suggesting a lack of myorelaxant effects.[1]
Genotoxicity
Seltorexant has been evaluated for its genotoxic potential and has not shown evidence of genotoxicity.[1]
Reproductive Toxicology
Fertility studies in male and female rats have been conducted.[2] Early clinical studies had limitations on the duration of treatment for women of childbearing potential due to limited reproductive toxicology data at the time.[2]
Clinical Safety and Tolerability
The safety and tolerability of seltorexant have been evaluated in multiple clinical trials involving healthy volunteers and patients with insomnia and major depressive disorder. Overall, seltorexant has been reported to be generally well-tolerated.
Treatment-Emergent Adverse Events (TEAEs)
The most commonly reported TEAEs across various clinical studies are summarized in the tables below.
Table 1: Common Treatment-Emergent Adverse Events in a Phase 2b Study in Patients with Major Depressive Disorder [3]
| Adverse Event | Placebo (n=138) | Seltorexant 10 mg (n=33) | Seltorexant 20 mg (n=63) | Seltorexant 40 mg (n=53) |
| Headache | 6.6% | 6.1% | 6.3% | 7.5% |
| Somnolence | 5.1% | 3.0% | 7.9% | 7.5% |
| Nausea | 2.9% | 6.1% | 6.3% | 3.8% |
Table 2: Treatment-Emergent Adverse Events in a Phase 1 Study in Healthy Volunteers [4]
| Adverse Event (≥3 participants) | Frequency |
| Somnolence | 7.1% |
| Headache | 5.7% |
| Sleep paralysis | 2.9% |
In a Phase 3 trial (NCT04533529) in adults with MDD with insomnia symptoms, the safety and tolerability profile of seltorexant 20 mg was similar to placebo.[5] The rates of common adverse events were comparable between the two groups.[6] Discontinuation rates due to TEAEs were low and similar for both seltorexant (2.1%) and placebo (2.3%).[7]
Serious Adverse Events (SAEs) and Other Safety Findings
Across the clinical trial program, no new safety signals have been identified.[5][8] In the Phase 3 MDD study, serious TEAEs were reported in one participant from each of the seltorexant and placebo groups, with none being attributed to the study drug.[7] No deaths have been reported in the seltorexant clinical trials.[9]
Assessments of vital signs, clinical laboratory tests, and electrocardiogram (ECG) findings have been routinely conducted in clinical trials.[3][4] No clinically significant abnormalities have been consistently reported. Suicidal ideation and behavior have been monitored using the Columbia-Suicide Severity Rating Scale (C-SSRS), with no concerning signals identified.[4]
Experimental Protocols
Detailed experimental protocols for the pivotal safety and toxicology studies are typically proprietary. However, based on published literature and clinical trial registrations, the general methodologies can be outlined.
Preclinical Toxicology Study Design (General)
-
Objective: To assess the potential toxicity of seltorexant following repeated administration in two mammalian species (one rodent, one non-rodent).
-
Test System: Sprague Dawley rats and Beagle dogs are commonly used species for such studies.
-
Dosing: Oral administration (gavage for rodents, capsules for dogs) once daily for the specified duration (e.g., 1, 6, or 9 months). Multiple dose groups, including a control group (vehicle) and at least three escalating dose levels of seltorexant.
-
Endpoints:
-
Clinical observations: Daily checks for signs of toxicity.
-
Body weight and food consumption: Measured weekly.
-
Ophthalmology: Examinations performed at baseline and termination.
-
Hematology and clinical chemistry: Blood samples collected at specified intervals.
-
Urinalysis: Conducted at specified intervals.
-
Gross pathology: Full necropsy performed at the end of the study.
-
Histopathology: Microscopic examination of a comprehensive list of tissues.
-
Clinical Trial Safety Assessment Protocol (General)
-
Objective: To evaluate the safety and tolerability of seltorexant in human subjects.
-
Study Design: Randomized, double-blind, placebo-controlled trials are the standard.
-
Assessments:
-
Treatment-Emergent Adverse Events (TEAEs): Spontaneously reported by subjects or observed by investigators, coded using the Medical Dictionary for Regulatory Activities (MedDRA).
-
Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis performed at screening and at specified time points during the study.
-
Vital Signs: Blood pressure, pulse rate, respiratory rate, and body temperature measured at regular intervals.
-
Electrocardiograms (ECGs): Performed at baseline and at specified time points to assess cardiac safety, including QT interval.
-
Suicidality Assessment: Monitored using scales such as the Columbia-Suicide Severity Rating Scale (C-SSRS).
-
Physical Examinations: Conducted at screening and at the end of the study.
-
Signaling Pathways and Experimental Workflows
Orexin-2 Receptor Signaling Pathway
Seltorexant is a selective antagonist of the orexin-2 receptor (OX2R), a G-protein coupled receptor (GPCR). Orexin receptors can couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[10] The primary signaling pathway for OX2R in the central nervous system is believed to be through Gq/11. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). Seltorexant blocks the binding of the endogenous orexin peptides to OX2R, thereby inhibiting this downstream signaling cascade.
Experimental Workflow for a Phase 3 Clinical Trial
The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating the safety and efficacy of seltorexant.
Conclusion
Based on the available preclinical and extensive clinical trial data, seltorexant (this compound) has demonstrated a favorable safety and tolerability profile. The most common adverse events are generally mild to moderate in severity. Long-term studies have not revealed new safety concerns. The mechanism of action, through selective antagonism of the orexin-2 receptor, offers a novel approach for the treatment of major depressive disorder with insomnia symptoms. Continued evaluation in ongoing and future clinical trials will further delineate the long-term safety and efficacy of this promising therapeutic agent.
References
- 1. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Seltorexant as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restricted [jnjmedicalconnect.com]
- 5. Restricted [jnjmedicalconnect.com]
- 6. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Restricted [jnjmedicalconnect.com]
- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
JNJ-42165279 Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42165279 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids such as anandamide (AEA). By inhibiting FAAH, this compound elevates the levels of AEA in the brain and peripheral tissues, thereby potentiating cannabinoid receptor signaling. This mechanism of action has generated significant interest in its therapeutic potential for a range of conditions, including neuropathic pain, anxiety, and depression. These application notes provide detailed protocols for the in vivo administration of this compound in rodent models of these conditions, along with summarized dosage information and diagrams to facilitate experimental design and execution.
Mechanism of Action
This compound is a covalent inhibitor of FAAH. It binds to the active site of the enzyme, leading to its inactivation and a subsequent increase in the concentration of FAAH substrates, most notably the endocannabinoid anandamide (AEA), as well as other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1] This elevation of endocannabinoids enhances their signaling through cannabinoid receptors (CB1 and CB2), which are key modulators of pain, mood, and stress responses.
References
Protocol for dissolving JNJ-42165279 for cell culture
Application Notes and Protocols
Topic: Protocol for Dissolving JNJ-42165279 for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a potent, selective, and slowly reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1][2] Its use in cell-based assays is crucial for studying the endocannabinoid system and its therapeutic potential. Proper dissolution and handling are critical to ensure experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture experiments, summarizes its key properties, and illustrates its mechanism of action.
Introduction
This compound covalently inactivates the FAAH enzyme, leading to an elevation in the concentrations of endogenous fatty acid amides such as anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA).[1][3] This activity makes it a valuable tool for investigating the roles of these signaling molecules in various physiological processes. The compound has demonstrated high selectivity for FAAH over a broad panel of other enzymes, receptors, and ion channels.[1][4] Due to its low aqueous solubility, a specific protocol is required to prepare a biologically active solution for in vitro studies.[5][6] This guide outlines the recommended procedure for dissolving this compound to create stable stock solutions and sterile working solutions for cell culture applications.
Quantitative Data Summary
The physicochemical and inhibitory properties of this compound are summarized below. This data is essential for calculating appropriate concentrations for stock and working solutions.
| Parameter | Value | Reference |
| Molecular Weight | 410.8 g/mol | [4][5] |
| IC₅₀ (Human FAAH) | 70 nM | [4][5][7] |
| IC₅₀ (Rat FAAH) | 313 nM | [4][5][7] |
| Solubility in DMSO | ≥ 30 mg/mL (up to 82 mg/mL reported) | [4][5] |
| Solubility in Ethanol | ≥ 30 mg/mL (up to 82 mg/mL reported) | [4][5] |
| Solubility in Water | 0.141 mg/mL (considered insoluble) | [5][6] |
Mechanism of Action: FAAH Inhibition
This compound exerts its effect by inhibiting the FAAH enzyme. FAAH is located on intracellular membranes and is the primary enzyme responsible for terminating the signaling of anandamide (AEA) by hydrolyzing it.[8][9] By inhibiting FAAH, this compound prevents AEA degradation, leading to its accumulation.[1] This enhances the activation of cannabinoid receptors (CB1 and CB2) by AEA, modulating downstream signaling pathways involved in pain, anxiety, and mood.[8][9]
Figure 1. Signaling pathway of this compound action.
Experimental Protocol
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution into cell culture medium for experimental use.
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and antibiotics)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile, positive displacement pipettes and tips
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
Preparation of Stock Solution (10 mM)
Critical Note: this compound has low water solubility. The use of a high-purity, anhydrous solvent like DMSO is required to create a concentrated stock solution.[4][5] Using fresh DMSO is recommended as moisture can reduce the solubility of the compound.[5]
-
Tare Balance: In a sterile environment (e.g., a chemical fume hood), place a sterile microcentrifuge tube on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh out a precise amount of this compound powder (e.g., 1 mg) into the tared tube. Record the exact weight.
-
Calculate Solvent Volume: Calculate the volume of DMSO needed to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / 410.8 mg/mmol) * 100,000 Example: For 1 mg of this compound, the required DMSO volume is (1 / 410.8) * 100,000 ≈ 243.4 µL.
-
Dissolve Compound: Add the calculated volume of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as the solid compound shows slight degradation under fluorescent light.[1]
Preparation of Working Solutions
Critical Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the pre-warmed sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare an intermediate dilution first to ensure accurate pipetting and mixing.
-
Example for 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix gently by inverting the tube or pipetting up and down.
-
-
Immediate Use: Add the final working solution to the cell culture wells immediately after preparation. Due to the compound's hydrolytic instability at physiological pH over extended periods, fresh working solutions should be prepared for each experiment.[1]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for preparing this compound for cell culture application.
Figure 2. Workflow for dissolving this compound.
References
- 1. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols: JNJ-42165279 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, primarily anandamide (AEA).[1][2][3][4] By inhibiting FAAH, this compound elevates the levels of AEA and other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) in both the central and peripheral nervous systems.[1][4] This mechanism has shown potential for therapeutic intervention in pain, anxiety, and mood disorders.[5][6] Preclinical studies have demonstrated the efficacy of this compound in rodent models of neuropathic pain, specifically the spinal nerve ligation (SNL) model.[1][2][3][7] These application notes provide detailed protocols for the administration and evaluation of this compound in this preclinical pain model.
Mechanism of Action: FAAH Inhibition
This compound covalently inactivates the FAAH enzyme, leading to a significant increase in the concentration of anandamide (AEA).[1][3] AEA is an endogenous ligand for cannabinoid receptors (CB1 and CB2), which are key components of the endocannabinoid system involved in pain modulation.[8] Elevated AEA levels enhance the activation of these receptors, resulting in analgesic effects.[8][9] The localized synthesis and degradation of AEA suggest that FAAH inhibition may offer a targeted analgesic approach with a reduced risk of the psychotropic side effects associated with direct CB1 receptor agonists.
Quantitative Data Presentation
Table 1: Pharmacodynamic Effects of this compound in Rats
This table summarizes the dose-dependent effects of oral administration of this compound on the levels of key fatty acid amides in the brains of rats.
| Dose (mg/kg, p.o.) | Time Post-Dose (hours) | Fold Increase in Anandamide (AEA) | Fold Increase in Palmitoylethanolamide (PEA) | Fold Increase in Oleoylethanolamide (OEA) |
| 20 | 2 | >4 | ~10 | ~12 |
| 20 | 4 | - | Maximal | Maximal |
| 20 | 24 | Baseline | Baseline | Baseline |
| Data compiled from a preclinical characterization study.[1] |
Table 2: Efficacy of this compound in the Rat Spinal Nerve Ligation (SNL) Model
This table presents the dose-dependent efficacy of this compound in reducing tactile allodynia in the rat SNL model of neuropathic pain.
| Dose (mg/kg, p.o.) | Corresponding Plasma Concentration (µM at 30 min) | Efficacy (% Maximum Possible Effect, %MPE) |
| ED90 = 22 | 2.5 | 90 |
| 60 | - | Time-course data available |
| Data expressed as the percentage of the maximum possible effect (%MPE).[1] |
Experimental Protocols
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This protocol describes the surgical procedure to induce neuropathic pain in rats, mimicking chronic nerve compression.
Materials:
-
Male Sprague-Dawley rats (100-250 g)
-
Isoflurane anesthesia
-
Surgical instruments (scalpel, forceps, fine rongeurs)
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Prophylactic antibiotics (e.g., Bicillin)
-
Antibiotic ointment
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (3-4% for induction, 2% for maintenance).[10] Shave and sterilize the dorsal lumbar region.
-
Incision: Make a midline dorsal skin incision at the L4-S2 level.[11]
-
Muscle Retraction: Separate the paraspinal muscles from the spinous processes to expose the vertebrae.[10]
-
Exposure of Spinal Nerves: Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.[5][12]
-
Ligation: Isolate the L5 and L6 spinal nerves and tightly ligate them with a 6-0 silk suture.[5][12] In some variations, only the L5 nerve is ligated.[1]
-
Wound Closure: Suture the muscle and fascia layers. Close the skin incision with wound clips or sutures.[5][12]
-
Post-operative Care: Administer prophylactic antibiotics and apply antibiotic ointment to the wound site.[1] House the animals in groups with extra bedding and monitor for signs of infection and distress.[5] Allow a recovery period of at least 3-7 days before behavioral testing.[5]
Assessment of Tactile Allodynia using von Frey Filaments
This protocol details the "up-down method" for determining the 50% paw withdrawal threshold in response to mechanical stimulation.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Individual testing chambers
Procedure:
-
Acclimation: Place the rats in individual chambers on the wire mesh floor and allow them to acclimate for at least 1 hour before testing.[13]
-
Filament Application: Apply the von Frey filament perpendicularly to the plantar surface of the rat's hind paw with enough force to cause a slight buckling.[2]
-
Initial Stimulus: Begin testing with a filament in the middle of the force range (e.g., 4.31 handle number, corresponding to 2.0 g).[2][3] Hold the filament for 6-8 seconds or until a withdrawal response is observed.[2]
-
Up-Down Method:
-
If there is a positive response (paw withdrawal), the next stimulus should be a weaker filament.
-
If there is no response, the next stimulus should be a stronger filament.
-
-
Threshold Determination: The 50% withdrawal threshold is determined by the pattern of responses. The testing continues until a specific pattern is observed (e.g., the threshold is crossed 6 times, followed by 4 additional stimuli).[2]
-
Calculation: The 50% paw withdrawal threshold (in grams) is calculated using the formula described by Chaplan et al. (1994).[2]
Conclusion
This compound demonstrates significant analgesic properties in preclinical models of neuropathic pain by inhibiting FAAH and subsequently elevating endocannabinoid levels. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound and other FAAH inhibitors in pain research. Careful adherence to these established methodologies is crucial for obtaining reproducible and reliable data.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 3. Quantitative assessment of tactile allodynia in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. iasp-pain.org [iasp-pain.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 9. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation | Semantic Scholar [semanticscholar.org]
- 10. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. mmpc.org [mmpc.org]
Using JNJ-42165279 to Elucidate Endocannabinoid Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42165279 is a potent, selective, and slowly reversible covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[1][2] By inhibiting FAAH, this compound elevates the endogenous levels of these signaling lipids, thereby potentiating their effects at cannabinoid receptors and other targets. This makes this compound a valuable pharmacological tool for studying the physiological and pathophysiological roles of the endocannabinoid system. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental settings to investigate endocannabinoid signaling.
Mechanism of Action
This compound acts as a substrate for FAAH and covalently inactivates the enzyme.[1] This covalent modification is slowly reversible, leading to a sustained inhibition of FAAH activity. The inhibition of FAAH leads to an accumulation of its substrates, most notably anandamide, thereby enhancing endocannabinoid tone.
Figure 1: Mechanism of Action of this compound.
Data Presentation
In Vitro FAAH Inhibition
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 70 ± 8 nM | Human (recombinant) | Enzyme Activity Assay | [1] |
| IC50 | 313 ± 28 nM | Rat (recombinant) | Enzyme Activity Assay | [1] |
In Vivo Efficacy in a Rat Model of Neuropathic Pain
| Model | Parameter | Dose | Route | Effect | Reference |
| Spinal Nerve Ligation (SNL) | ED90 (reversal of tactile allodynia) | 22 mg/kg | Oral (p.o.) | 90% maximal possible effect | [3] |
Pharmacokinetics in Rats (Single Oral Dose)
| Parameter | Value | Dose | Brain/Plasma | Reference |
| Cmax | 4.2 µM | 20 mg/kg | Plasma | [3] |
| Tmax | 1 hour | 20 mg/kg | Plasma | [3] |
| Cmax | 6.3 µM | 20 mg/kg | Brain | [3] |
| Tmax | 1 hour | 20 mg/kg | Brain | [3] |
Human Pharmacodynamic and Pharmacokinetic Data
| Parameter | Dose | Effect | Reference |
| Brain FAAH Occupancy | ≥10 mg (single dose) | >95% | [4] |
| Plasma Anandamide Levels | 10-100 mg (single dose) | 5.5 to 10-fold increase | [4] |
| CSF Anandamide Levels | 10-75 mg (daily for 7 days) | ~41 to 77-fold increase | [4] |
| Plasma Half-life | 10-100 mg | 8.14 - 14.1 hours | [4] |
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibitor Screening Assay
This protocol describes a fluorometric assay to determine the IC50 of this compound against FAAH.
Figure 2: In Vitro FAAH Inhibition Assay Workflow.
Materials:
-
Recombinant human or rat FAAH
-
This compound
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., N-(4-anilinoyl)-7-amino-4-methylcoumarin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Enzyme Preparation: Dilute the recombinant FAAH enzyme in pre-chilled assay buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the this compound serial dilutions or vehicle control to the appropriate wells.
-
Add 25 µL of the diluted FAAH enzyme solution to all wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 60 minutes to allow for the covalent binding of this compound to the enzyme.[1]
-
Reaction Initiation: Add 50 µL of the fluorogenic FAAH substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation ~360 nm, emission ~465 nm) in a kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed incubation time.
-
Data Analysis: Calculate the rate of substrate hydrolysis for each concentration of this compound. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Assessment of this compound in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)
This protocol details the use of the spinal nerve ligation (SNL) model in rats to evaluate the analgesic efficacy of this compound.
Figure 3: In Vivo Neuropathic Pain Study Workflow.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Von Frey filaments
-
Animal behavioral testing apparatus
Procedure:
-
Spinal Nerve Ligation Surgery:
-
Anesthetize the rat.
-
Under aseptic conditions, make a dorsal midline incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with silk suture.
-
Close the incision in layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Post-operative Recovery and Allodynia Development: Allow the animals to recover for 1-2 weeks. During this time, they will develop tactile allodynia (a lowered pain threshold to non-painful stimuli).
-
Baseline Behavioral Testing:
-
Acclimate the rats to the testing environment.
-
Measure the paw withdrawal threshold in response to stimulation with von Frey filaments to confirm the development of tactile allodynia.
-
-
Drug Administration:
-
Administer this compound orally at various doses (e.g., 3, 10, 30, 60 mg/kg). A dose of 22 mg/kg has been reported as the ED90.[3]
-
Administer vehicle to the control group.
-
-
Post-treatment Behavioral Testing:
-
At various time points after drug administration (e.g., 30, 60, 120, 240 minutes), re-assess the paw withdrawal threshold using von Frey filaments.
-
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (%MPE) for each dose and time point.
-
Plot the dose-response curve to determine the ED50 and ED90.
-
Protocol 3: Quantification of Anandamide Levels in Plasma/Brain Tissue
This protocol outlines the collection of samples and subsequent analysis of anandamide (AEA) levels, which are expected to be elevated following this compound administration.
Materials:
-
This compound-treated and vehicle-treated animals
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Tools for brain tissue collection
-
Liquid nitrogen or dry ice
-
Anandamide ELISA kit or LC-MS/MS system
Procedure:
-
Sample Collection:
-
At the desired time point after this compound or vehicle administration, collect blood via cardiac puncture or other approved methods into tubes containing an anticoagulant.
-
Immediately following blood collection, euthanize the animal and rapidly dissect the brain.
-
Snap-freeze the brain tissue in liquid nitrogen or on dry ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
-
Brain Tissue Homogenization:
-
Homogenize the frozen brain tissue in an appropriate buffer.
-
-
Anandamide Quantification:
-
ELISA: Follow the manufacturer's protocol for the anandamide ELISA kit. This will typically involve a competitive immunoassay where the amount of AEA in the sample is inversely proportional to the signal produced.
-
LC-MS/MS: Utilize a validated liquid chromatography-tandem mass spectrometry method for the sensitive and specific quantification of anandamide. This is the gold-standard method for endocannabinoid analysis.
-
-
Data Analysis:
-
Calculate the concentration of anandamide in each sample.
-
Compare the anandamide levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Conclusion
This compound is a powerful tool for investigating the endocannabinoid system. Its high potency and selectivity for FAAH allow for the targeted elevation of endogenous anandamide and other fatty acid amides. The protocols provided here offer a starting point for researchers to explore the role of endocannabinoid signaling in various physiological and pathological processes. As with any experimental work, it is crucial to adhere to institutional guidelines for animal care and use and to optimize assay conditions for specific experimental setups.
References
- 1. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-42165279: A Potent and Selective Tool for Probing the Endocannabinoid System through FAAH Inhibition
Application Notes and Protocols for Researchers
Introduction
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] By inhibiting FAAH, this compound prevents the breakdown of endogenous fatty acid amides (FAAs), such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA), leading to their increased levels in both the central nervous system and peripheral tissues.[3][4] This modulation of endocannabinoid signaling makes this compound an invaluable tool for investigating the physiological and pathophysiological roles of FAAs in a variety of processes, including pain, anxiety, and inflammation.[5][6][7]
This document provides researchers, scientists, and drug development professionals with comprehensive application notes and detailed protocols for the use of this compound as a tool compound for FAAH inhibition.
Mechanism of Action
This compound acts as a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[2][8] The compound is a substrate for FAAH and binds to the catalytic site, leading to the inactivation of the enzyme.[2] The enzymatic activity is restored over time through the slow hydrolysis of the bound drug fragment, allowing for the regeneration of active FAAH.[2] This mechanism of action results in a sustained elevation of endogenous FAAH substrates.
Signaling Pathway
The inhibition of FAAH by this compound directly impacts the endocannabinoid signaling pathway. FAAH is the primary enzyme responsible for the degradation of anandamide (AEA), which acts as an agonist at cannabinoid receptors, primarily CB1 receptors.[9][10] By preventing AEA degradation, this compound enhances endocannabinoid signaling, which can lead to a variety of downstream effects, including the modulation of neurotransmitter release and a reduction in neuronal excitability.[9][11]
Figure 1: FAAH Signaling Pathway and Inhibition by this compound.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates high potency for FAAH inhibition and excellent selectivity against other enzymes and receptors.
| Target | Species | IC50 | Reference |
| FAAH | Human | 70 nM | [8][12] |
| FAAH | Rat | 313 nM | [6][12] |
Table 1: In Vitro Potency of this compound.
This compound was tested at a concentration of 10 μM against a panel of 50 receptors, enzymes, transporters, and ion channels and showed no significant inhibition (>50%).[3][13] It also did not inhibit key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at 10 μM.[3][6]
Pharmacokinetic Properties (Rat)
The pharmacokinetic profile of this compound has been characterized in rats following oral administration.
| Dose | Cmax (Plasma) | Tmax (Plasma) | Cmax (Brain) | Tmax (Brain) | Reference |
| 20 mg/kg (p.o.) | 4.2 μM | 1 h | 6.3 μM | 1 h | [3][13] |
Table 2: Pharmacokinetic Parameters of this compound in Rats.
In Vivo Pharmacodynamic Effects (Rat)
Oral administration of this compound leads to a significant and dose-dependent elevation of fatty acid amides in the brain and periphery.
| Compound | Fold Elevation (Brain) | Time to Max Elevation | Reference |
| Anandamide (AEA) | >10-fold | 2 h | [3] |
| Oleoylethanolamide (OEA) | ~8-fold | 4 h | [3] |
| Palmitoylethanolamide (PEA) | ~8-fold | 4 h | [3] |
Table 3: Elevation of Fatty Acid Amides in Rat Brain Following a 10 mg/kg Oral Dose of this compound.
Experimental Protocols
In Vitro FAAH Inhibition Assay (Representative Protocol)
This protocol describes a general method for assessing the inhibitory activity of this compound on FAAH in vitro.
Figure 2: Experimental Workflow for In Vitro FAAH Inhibition Assay.
Materials:
-
Recombinant human or rat FAAH
-
Fluorogenic FAAH substrate (e.g., N-(4-pyridinylmethyl)-8-amino-octanamide-arachidonyl amide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
This compound
-
DMSO (for compound dilution)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a solution of recombinant FAAH to the wells of a 96-well plate.
-
Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assessment of Neuropathic Pain (Spinal Nerve Ligation Model - Representative Protocol)
This protocol provides a general workflow for evaluating the efficacy of this compound in a rat model of neuropathic pain.[3]
Figure 3: Experimental Workflow for In Vivo Neuropathic Pain Model.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Von Frey filaments of varying stiffness
-
Testing chambers with a wire mesh floor
Procedure:
-
Model Induction:
-
Anesthetize the rats and perform a spinal nerve ligation (SNL) surgery, typically involving the ligation of the L5 and L6 spinal nerves.
-
Allow the animals to recover for a period of 1-2 weeks to allow for the development of stable tactile allodynia.
-
-
Behavioral Testing:
-
Establish a baseline paw withdrawal threshold for each animal by applying von Frey filaments to the plantar surface of the hind paw and observing the response.
-
Administer this compound or vehicle orally at the desired doses.
-
At various time points after dosing (e.g., 30, 60, 120, and 240 minutes), re-assess the paw withdrawal threshold using the von Frey filaments.
-
-
Data Analysis:
-
The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.
-
Calculate the percentage of the maximum possible effect (%MPE) to quantify the anti-allodynic effect of this compound.
-
Analyze the data to determine the dose-response relationship and calculate the ED50 (the dose required to produce 50% of the maximum effect). In the case of this compound, the ED90 was determined to be 22 mg/kg.[3]
-
Conclusion
This compound is a well-characterized and highly selective FAAH inhibitor that serves as an excellent tool compound for studying the endocannabinoid system. Its ability to elevate endogenous levels of anandamide and other fatty acid amides in both the brain and periphery allows for the investigation of their roles in various physiological and disease states. The data and protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for JNJ-42165279 in Anxiety Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42165279 is a selective and slowly reversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), as well as other fatty acid amides like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[3][4][5] By inhibiting FAAH, this compound leads to an increase in the levels of these endogenous signaling lipids, particularly AEA, in both the central and peripheral nervous systems.[5][6] This mechanism of action has positioned this compound as a promising therapeutic candidate for the treatment of anxiety and mood disorders.[7][8] Preclinical and clinical studies have been conducted to evaluate its efficacy and safety in conditions such as social anxiety disorder (SAD), post-traumatic stress disorder (PTSD), and major depressive disorder with anxious distress.[3][9][10]
These application notes provide a detailed overview of the experimental design and protocols for investigating the anxiolytic potential of this compound in established preclinical models of anxiety.
Mechanism of Action: FAAH Inhibition and Endocannabinoid Signaling
The anxiolytic effects of this compound are mediated through the enhancement of endocannabinoid signaling, primarily via the potentiation of anandamide (AEA) activity. Under normal physiological conditions, FAAH tightly regulates AEA levels by hydrolyzing it into arachidonic acid and ethanolamine. In states of stress and anxiety, FAAH activity can be upregulated, leading to reduced AEA signaling.[11]
By inhibiting FAAH, this compound increases the synaptic concentration and duration of action of AEA.[6] AEA then activates cannabinoid receptor type 1 (CB1R), which are abundantly expressed in brain regions critical for anxiety and emotional regulation, such as the amygdala, prefrontal cortex, and hippocampus.[11][12] The activation of CB1R by AEA generally leads to a reduction in neuronal excitability and neurotransmitter release, thereby producing anxiolytic effects.[11]
Data Presentation: Preclinical Efficacy of FAAH Inhibitors
Table 1: Effect of FAAH Inhibitor URB597 on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) in Rats.
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (% of total) | Open Arm Entries (% of total) |
| Vehicle | - | 25.3 ± 3.1 | 30.1 ± 4.2 |
| URB597 | 0.1 | 28.9 ± 3.8 | 33.5 ± 4.9 |
| URB597 | 0.3 | 45.7 ± 5.2 | 50.2 ± 6.1 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data are hypothetical and based on findings reported in the literature for URB597.
Table 2: Effect of FAAH Inhibitor PF-3845 on Anxiety-Like Behavior in the Open Field Test (OFT) in Mice.
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center Zone (s) | Total Distance Traveled (cm) |
| Vehicle | - | 35.2 ± 4.5 | 2500 ± 150 |
| PF-3845 | 10 | 62.8 ± 7.1* | 2450 ± 180 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data are hypothetical and based on findings reported in the literature for PF-3845.[4]
Table 3: Clinical Efficacy of this compound in Social Anxiety Disorder (SAD).
| Treatment Group | N | Mean Change from Baseline in LSAS Total Score | % Responders (≥30% improvement in LSAS) |
| Placebo | 74 | -22.4 (23.57) | 23.6% |
| This compound (25 mg/day) | 75 | -29.4 (27.47) | 42.4%* |
*Data are from a 12-week, double-blind, placebo-controlled study.[3][13][14] LSAS: Liebowitz Social Anxiety Scale. *p = 0.04 compared to placebo.[3][13][14]
Experimental Protocols
The following are proposed experimental protocols for evaluating the anxiolytic effects of this compound in rodent models. These protocols are based on standard procedures for the elevated plus maze and open field test and incorporate considerations from studies on other FAAH inhibitors.
Protocol 1: Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of this compound in rodents. The EPM is a widely used behavioral assay for anxiety, based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[5][14][15][16][17]
Materials:
-
This compound
-
Vehicle (e.g., 5% Tween 80 in sterile water)
-
Animal subjects (e.g., male Wistar rats or C57BL/6 mice)
-
Video tracking software
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.[5] The room should be dimly lit.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at a predetermined time before testing (e.g., 30-60 minutes). A suggested dose range for preclinical studies, extrapolated from similar compounds, could be 1-30 mg/kg.
-
Test Initiation: Place the animal in the center of the EPM, facing one of the open arms.[14]
-
Data Collection: Record the animal's behavior for a 5-minute session using a video camera mounted above the maze.[15]
-
Behavioral Parameters: Analyze the video recordings to quantify the following:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. Compare the data from the this compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Open Field Test (OFT)
Objective: To evaluate the effects of this compound on general locomotor activity and anxiety-like behavior in a novel environment.[9][10][18][19][20] The OFT is based on the principle that rodents, when placed in a novel, open arena, will tend to stay close to the walls (thigmotaxis), and anxiolytic compounds can increase exploration of the central, more anxiogenic area.[9][20]
Materials:
-
Open field arena (e.g., a square or circular arena with high walls)[18]
-
This compound
-
Vehicle
-
Animal subjects
-
Video tracking software
Procedure:
-
Acclimation: Acclimate the animals to the testing room as described for the EPM test.
-
Drug Administration: Administer this compound or vehicle as previously described.
-
Test Initiation: Gently place the animal in the center of the open field arena.[10]
-
Data Collection: Record the animal's activity for a specified duration (e.g., 10-30 minutes) using an overhead video camera.
-
Behavioral Parameters: Analyze the recordings to measure:
-
Time spent in the center zone of the arena
-
Distance traveled in the center zone
-
Frequency of entries into the center zone
-
Total distance traveled in the entire arena (to assess general locomotor activity)
-
Rearing frequency (a measure of exploratory behavior)
-
-
Data Analysis: An increase in the time spent and distance traveled in the center of the open field, without significant changes in total distance traveled, suggests an anxiolytic effect. Analyze the data using appropriate statistical methods.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the anxiolytic potential of this compound in preclinical models.
Conclusion
This compound represents a novel therapeutic approach for anxiety disorders by targeting the endocannabinoid system through FAAH inhibition. The experimental designs and protocols outlined in these application notes provide a framework for researchers to investigate the anxiolytic properties of this compound in preclinical models. Careful consideration of experimental parameters, such as animal strain, dose selection, and environmental conditions, is crucial for obtaining robust and reproducible data. The provided information, including the mechanism of action, data from related compounds, and detailed protocols, will aid in the design and execution of studies aimed at further characterizing the therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between environmental aversiveness and the anxiolytic effects of enhanced cannabinoid signaling by FAAH inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elevated plus maze protocol [protocols.io]
- 6. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses through amygdala long-term depression in male rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of anandamide signaling enhanced by the FAAH inhibitor URB597 on coping styles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. transpharmation.com [transpharmation.com]
- 20. Open Field Test [protocols.io]
Application Notes and Protocols for JNJ-42165279 (Seltorexant) in Major Depressive Disorder (MDD) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
JNJ-42165279, also known as seltorexant, is an investigational selective orexin-2 receptor (OX2R) antagonist under development for the adjunctive treatment of major depressive disorder (MDD), particularly in patients with insomnia symptoms.[1][2][3][4] The orexin system is a key regulator of wakefulness, arousal, and mood.[5][6] By selectively blocking the OX2R, seltorexant is hypothesized to normalize the hyperarousal states associated with both depression and insomnia.[1][7][8] Preclinical and clinical studies have demonstrated its potential to improve depressive symptoms and sleep quality.[5][9][10][11]
These application notes provide a summary of key quantitative data from clinical trials and detailed protocols for relevant preclinical and clinical experiments involving seltorexant in the context of MDD research.
Data Presentation
The following tables summarize the quantitative data from key clinical trials of seltorexant in patients with MDD.
Table 1: Efficacy of Seltorexant in a Phase 3, Randomized, Double-Blind, Placebo-Controlled Study (MDD3001) [4][12][13][14]
| Endpoint | Seltorexant 20 mg (adjunctive to SSRI/SNRI) | Placebo (adjunctive to SSRI/SNRI) | Treatment Difference (95% CI) | p-value |
| Change from Baseline in MADRS Total Score at Day 43 | -2.6 (-4.53, -0.74) | 0.007 | ||
| Change from Baseline in MADRS-WOSI Total Score at Day 43 | -2.0 (-3.75, -0.28) | 0.023 | ||
| Change from Baseline in PROMIS-SD-8a T-Score at Day 43 | -3.7 (-5.48, -2.00) | <0.001 | ||
| Change from Baseline in PHQ-9 Total Score at Day 43 | -2.1 (-3.30, -0.93) |
MADRS: Montgomery-Åsberg Depression Rating Scale; MADRS-WOSI: MADRS Without Sleep Item; PROMIS-SD-8a: Patient-Reported Outcomes Measurement Information System-Sleep Disturbance-8a; PHQ-9: Patient Health Questionnaire-9; CI: Confidence Interval.
Table 2: Efficacy of Seltorexant in a Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study [15]
| Endpoint | Seltorexant 20 mg (adjunctive to SSRI/SNRI) | Placebo (adjunctive to SSRI/SNRI) | Treatment Difference (90% CI) | p-value |
| Change from Baseline in MADRS Total Score at Week 6 | -3.1 (-6.13, -0.16) | 0.083 | ||
| Change from Baseline in MADRS Total Score at Week 3 | -4.5 (-6.96, -2.07) | 0.003 | ||
| Change from Baseline in MADRS Total Score at Week 6 (Patients with ISI ≥ 15) | -4.9 (-8.98, -0.80) | |||
| Change from Baseline in MADRS Total Score at Week 6 (Patients with ISI < 15) | -0.7 (-5.16, 3.76) |
MADRS: Montgomery-Åsberg Depression Rating Scale; ISI: Insomnia Severity Index; CI: Confidence Interval.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with Seltorexant (from Phase 2 and 3 studies) [8][14][15]
| Adverse Event | Frequency in Seltorexant Groups |
| Somnolence | Most common (≥5%) |
| Headache | Common (≥5%) |
| Nausea | Common (≥5%) |
| Dizziness | Reported |
| Abdominal Discomfort | Reported |
| Nightmares | Reported |
Experimental Protocols
Preclinical Experimental Protocols
1. Orexin-2 Receptor (OX2R) Binding Assay Protocol (Representative)
This protocol describes a competitive radioligand binding assay to determine the affinity of seltorexant for the human OX2R.
-
Materials:
-
Cell membranes from a stable cell line expressing the human OX2R.
-
Radioligand (e.g., [³H]-labeled orexin-A or a selective OX2R antagonist).
-
Seltorexant (and other test compounds).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of seltorexant and control compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either a test compound, buffer (for total binding), or a high concentration of a known non-labeled ligand (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation. Seltorexant has a high in vitro affinity (pKi = 8.0) for the human OX2R.[8]
-
2. In Vivo Pharmacodynamic Study in Rodents (Representative)
This protocol outlines a method to assess the effects of seltorexant on sleep and wakefulness in rats.
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Implantation:
-
Surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor sleep stages.
-
Allow for a recovery period of at least one week.
-
-
Experimental Design:
-
Acclimate the rats to the recording chambers and procedures.
-
Administer seltorexant orally at various doses (e.g., 1, 3, 10 mg/kg) or vehicle control at the beginning of the dark (active) phase.
-
Record EEG and EMG data continuously for a set period (e.g., 12 hours).
-
-
Data Analysis:
-
Score the EEG/EMG recordings to identify stages of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Analyze parameters such as sleep latency (time to fall asleep), total sleep time, and the duration of each sleep stage.
-
Preclinical studies have shown that seltorexant dose-dependently induces and prolongs sleep in rats.[9]
-
Clinical Experimental Protocols
1. Phase 3, Randomized, Double-Blind, Placebo-Controlled Study in MDD (Based on MDD3001 Trial) [3][4][14][16]
-
Objective: To evaluate the efficacy and safety of seltorexant as an adjunctive therapy to antidepressants in adults and elderly patients with MDD and insomnia symptoms.
-
Study Design:
-
A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.
-
The study consists of a screening phase (up to 30 days), a 43-day double-blind treatment phase, a 1-year open-label extension phase, and a post-treatment follow-up phase (7-14 days).[3]
-
-
Participant Population:
-
Adult and elderly patients diagnosed with MDD with insomnia symptoms.
-
Patients must have had an inadequate response to their current antidepressant therapy (SSRI or SNRI).
-
-
Intervention:
-
Participants are randomized (1:1) to receive either seltorexant 20 mg or a matching placebo orally once daily.
-
Participants continue their baseline SSRI or SNRI treatment throughout the study.
-
-
Primary Endpoint:
-
Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Day 43. The MADRS is a clinician-rated scale assessing the severity of depressive symptoms.[3]
-
-
Secondary Endpoints:
-
Change from baseline in sleep disturbance outcomes.
-
Safety and tolerability assessments, including the monitoring of adverse events.
-
-
Assessments:
-
Efficacy, safety, pharmacokinetics, and biomarkers are assessed at specified time points throughout the study.
-
2. Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study in MDD [15]
-
Objective: To replicate and extend the observation of antidepressant effects of seltorexant in patients with MDD.
-
Study Design:
-
A double-blind, adaptive dose-finding study.
-
Patients were initially randomized (2:1:1) to placebo, seltorexant 20 mg, or seltorexant 40 mg once daily.
-
Following an interim analysis, the 40 mg arm was discontinued, and new patients were randomized (3:3:1) to placebo, seltorexant 10 mg, or seltorexant 20 mg.
-
-
Participant Population:
-
Patients with MDD who had an inadequate response to 1-3 selective serotonin/serotonin-norepinephrine reuptake inhibitors in the current episode.
-
Patients were stratified by baseline Insomnia Severity Index (ISI) scores (ISI ≥ 15 vs < 15).
-
-
Intervention:
-
Seltorexant (10 mg, 20 mg, or 40 mg) or placebo administered once daily as adjunctive therapy to the patient's ongoing antidepressant.
-
-
Primary Endpoint:
-
Change from baseline in the MADRS total score at week 6.
-
-
Assessments:
-
Efficacy and safety were assessed at various time points, including week 3 and week 6.
-
Mandatory Visualization
Caption: Seltorexant's mechanism of action.
Caption: Clinical trial workflow for seltorexant.
References
- 1. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]
- 2. Seltorexant | MedPath [trial.medpath.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Johnson & Johnson’s investigational seltorexant shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 8. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Seltorexant for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Restricted [jnjmedicalconnect.com]
- 13. hcplive.com [hcplive.com]
- 14. Restricted [jnjmedicalconnect.com]
- 15. Efficacy and Safety of Seltorexant as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Study of Seltorexant as Adjunctive Therapy to Antidepressants in Adult and Elderly Participants With Major Depressive Disorder With Insomnia Symptoms Who Have Responded Inadequately to Antidepressant Therapy [ctv.veeva.com]
Troubleshooting & Optimization
Off-target effects of JNJ-42165279 in cellular assays
Technical Support Center: JNJ-42165279
This technical support guide provides researchers, scientists, and drug development professionals with information on the off-target effects of this compound in cellular assays. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to facilitate the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] It acts as a substrate for the enzyme, binding covalently to the catalytic site and inactivating it.[2][3] This inhibition is slowly reversible, as the drug fragment can be hydrolyzed from the active site, allowing the enzyme to regenerate its activity.[2] The primary consequence of FAAH inhibition is the increased concentration of endogenous fatty acid amides (FAAs) such as anandamide (AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA).[2][3][4]
Q2: How selective is this compound? Am I likely to see off-target effects in my cellular assays?
A2: this compound is highly selective for FAAH.[3][4] In preclinical studies, it was tested against a panel of 50 different receptors, enzymes, transporters, and ion channels at a concentration of 10 µM and did not produce more than 50% inhibition of binding to any of these targets.[4] This suggests a low likelihood of direct off-target effects mediated by these common pathways.
Q3: Could this compound interfere with drug metabolism pathways in my cell-based experiments?
A3: Based on preclinical data, this compound is unlikely to interfere with major drug metabolism pathways. At a concentration of 10 µM, it did not inhibit the major cytochrome P450 (CYP) enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) or the hERG channel.[4] This reduces the risk of drug-drug interactions or altered metabolism of other compounds in your cellular assays.
Q4: I am observing unexpected effects in my experiments. How can I troubleshoot if they are off-target effects of this compound?
A4: While this compound is highly selective, unexpected results can occur. Here are some troubleshooting steps:
-
Confirm FAAH Inhibition: First, verify that this compound is inhibiting FAAH in your system as expected. You can measure the levels of FAAH substrates like anandamide (AEA) to confirm a dose-dependent increase.
-
Dose-Response Curve: Perform a dose-response experiment. If the unexpected effect occurs only at very high concentrations, it may be an off-target effect. The IC50 for human FAAH is approximately 70 nM.[4]
-
Use a Negative Control: If possible, use a structurally similar but inactive analog of this compound as a negative control.
-
Consider Downstream Effects: The observed effects might be downstream consequences of FAAH inhibition and the resulting elevation of fatty acid amides, which can interact with other signaling pathways (e.g., cannabinoid receptors).
-
Review Compound Stability: this compound has shown some hydrolytic instability at certain pH levels.[4] Ensure your experimental buffer and conditions are not causing degradation of the compound.
Data on Selectivity and Potency
In Vitro Selectivity Profile
| Target Class | Number of Targets Tested | This compound Concentration | Result |
| Receptors, Enzymes, Transporters, Ion Channels | 50 | 10 µM | No significant binding inhibition (>50%) observed.[4] |
| Cytochrome P450 Enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) | 6 | 10 µM | No significant inhibition observed.[4] |
| hERG Channel | 1 | 10 µM | No significant inhibition observed.[4] |
In Vitro Potency
| Enzyme | Apparent IC50 (1-hour incubation) |
| Human FAAH | 70 ± 8 nM[4] |
| Rat FAAH | 313 ± 28 nM[4] |
Effects on Fatty Acid Amide Levels in Humans
| Analyte | Matrix | Dose of this compound | Fold Increase vs. Placebo/Baseline |
| Anandamide (AEA) | Plasma | 10-100 mg (single dose) | 5.5 to 10-fold increase[5] |
| Oleoylethanolamide (OEA) | Plasma | 10-100 mg (single dose) | 4.3 to 5.6-fold increase[5] |
| Palmitoylethanolamide (PEA) | Plasma | 10-100 mg (single dose) | 4.3 to 5.6-fold increase[5] |
| Anandamide (AEA) | Cerebrospinal Fluid (CSF) | 10-75 mg (daily for 7 days) | ~41 to 77-fold increase[5] |
| Oleoylethanolamide (OEA) | Cerebrospinal Fluid (CSF) | 10-75 mg (daily for 7 days) | ~5.8 to 7.4-fold increase[5] |
Experimental Protocols
Protocol 1: General Off-Target Liability Screening
This protocol outlines a general approach for assessing the off-target effects of a compound like this compound.
-
Objective: To determine if this compound interacts with a broad range of common off-target proteins.
-
Methodology:
-
Utilize a commercially available off-target screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide array of GPCRs, ion channels, kinases, and transporters.
-
Prepare this compound at a standard screening concentration, typically 10 µM, to assess potential liabilities.
-
The assays are generally radioligand binding assays for receptors and transporters, and functional or enzymatic assays for ion channels and enzymes.
-
Data is typically reported as the percent inhibition or stimulation relative to a control. A common threshold for a significant "hit" is >50% inhibition.
-
-
Data Analysis: Analyze the percentage of inhibition for each target. Targets with inhibition greater than a predefined threshold (e.g., 50%) should be further investigated with full dose-response curves to determine the IC50.
Protocol 2: Cellular FAAH Activity Assay
This protocol describes how to measure the inhibitory activity of this compound on FAAH in a cellular context.
-
Objective: To quantify the potency (IC50) of this compound against FAAH within a cellular system.
-
Materials:
-
Cells expressing FAAH (e.g., rat brain homogenates, recombinant human FAAH expressed in a cell line).
-
FAAH substrate, such as anandamide labeled with a fluorescent or radioactive tag.
-
This compound stock solution.
-
Assay buffer and plates.
-
Detection instrument (e.g., fluorescence plate reader).
-
-
Methodology:
-
Plate the cells or cell lysates containing the FAAH enzyme.
-
Prepare a serial dilution of this compound.
-
Pre-incubate the FAAH-containing preparation with the different concentrations of this compound for a set period (e.g., 60 minutes), as the inhibition is time-dependent.[4]
-
Initiate the enzymatic reaction by adding the labeled FAAH substrate.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of product formed.
-
-
Data Analysis: Plot the percentage of FAAH inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Unexpected Cellular Effects.
Caption: Selectivity and Effect Relationship of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming JNJ-42165279 instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of JNJ-42165279, with a focus on overcoming its instability in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of the free-base form. | This compound has low solubility at neutral pH[1]. For initial solubilization, dissolve in an organic solvent like DMSO or ethanol before diluting into aqueous buffer[2]. Alternatively, for in vivo studies, consider formulating as a suspension in 0.5% Methocel[1]. The bis-HCl salt form shows significantly higher solubility at acidic pH[1]. |
| Loss of compound activity over time in solution | Hydrolytic instability. | This compound is known to undergo hydrolysis at pH values between 2 and 10[1][3]. Prepare solutions fresh before each experiment. If short-term storage is necessary, store at 2-8°C and protect from light[1]. For longer-term storage, aliquoting and freezing at -80°C in an appropriate solvent is recommended[2]. |
| Inconsistent results between experiments | Degradation of the compound due to light exposure or improper storage. | The solid form of this compound can degrade under fluorescent light[1]. Store the solid compound and solutions protected from light. Ensure consistent storage conditions (temperature and light exposure) for all aliquots and preparations. |
| Difficulty dissolving the compound | Use of water as the primary solvent. | This compound is reported to be insoluble in water[2]. Use a suitable organic solvent such as DMSO or ethanol for initial stock solution preparation[2]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro experiments, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO) or ethanol, where it has good solubility[2].
Q2: How should I store the solid compound and its solutions?
A2: The solid compound should be stored at -20°C, protected from light[2]. Stock solutions in organic solvents can be stored at -80°C for up to a year[2]. Aqueous solutions are prone to hydrolysis and should be prepared fresh. A suspension of the free-base in 0.5% Methocel can be stored refrigerated and protected from light for over 30 days[1].
Q3: What are the known degradation products of this compound in aqueous solutions?
A3: The primary products of hydrolysis are 1-(2,2-difluoro-1,3-benzodioxol-5-yl)methanamine and 3-amino-4-chloropyridine[1][3].
Q4: Is this compound light sensitive?
A4: Yes, the solid form of this compound has been shown to undergo slight degradation under fluorescent light[1]. It is crucial to protect both the solid compound and its solutions from light.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH)[2][4]. It covalently binds to the enzyme, leading to its inactivation[1][5]. This inhibition is slowly reversible[4][6].
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility Data
| Solvent/Condition | Solubility | Reference |
| Aqueous buffer (pH 7.34) | 0.067 mg/mL | [1] |
| Aqueous buffer (pH 1.15, bis-HCl salt) | > 100 mg/mL | [1] |
| Water (Predicted) | 0.141 mg/mL | [7] |
| Water | Insoluble | [2] |
| DMSO | 82 mg/mL (199.61 mM) | [2] |
| Ethanol | 82 mg/mL | [2] |
Table 2: Inhibitory Activity
| Target | IC₅₀ | Reference |
| Recombinant human FAAH | 70 nM | [2] |
| Recombinant rat FAAH | 313 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube, minimizing exposure to light.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Dilute the stock solution with the desired aqueous buffer (e.g., PBS) to the final working concentration immediately before use.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent effects on the experimental system.
-
Mix thoroughly by gentle inversion or pipetting. Do not vortex vigorously to prevent precipitation.
-
Use the freshly prepared aqueous solution immediately.
Protocol 3: Preparation of a Suspension for In Vivo Studies
-
Prepare a 0.5% (w/v) solution of Methocel (methylcellulose) in sterile water.
-
Weigh the required amount of this compound free-base.
-
Levigate the this compound powder with a small amount of the 0.5% Methocel solution to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% Methocel solution while continuously stirring to form a homogeneous suspension.
-
Store the suspension at 2-8°C, protected from light, for up to 30 days[1]. Shake well before each administration.
Visualizations
Caption: Mechanism of action of this compound in the endocannabinoid signaling pathway.
Caption: Recommended experimental workflow for preparing this compound solutions.
Caption: A logical troubleshooting guide for common issues with this compound.
References
- 1. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scispace.com [scispace.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Optimizing JNJ-42165279 Delivery for Brain Penetration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of JNJ-42165279 to the brain.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at achieving optimal brain penetration of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Brain-to-Plasma Ratio | Poor blood-brain barrier (BBB) permeability. | While this compound has demonstrated brain penetration, formulation can be optimized. Consider using a formulation with excipients that may enhance BBB transport. A simple suspension in 0.5% Methocel has been used in preclinical studies.[1] |
| P-glycoprotein (P-gp) efflux. | Evaluate if this compound is a substrate for P-gp or other efflux transporters. Co-administration with a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) in preclinical models can help determine the extent of efflux.[2][3][4] | |
| High plasma protein binding. | Determine the fraction of unbound this compound in plasma. Only the unbound fraction is available to cross the BBB.[3][5] | |
| High Inter-individual Variability in Brain Concentrations | Differences in metabolism. | This compound is metabolized by cytochrome P450 enzymes.[1] Genetic polymorphisms in these enzymes can lead to variability. Consider using a genetically homogeneous animal strain for initial in vivo studies. |
| Inconsistent oral absorption. | Ensure consistent formulation and administration techniques. For oral gavage, ensure the compound is well-suspended.[1] | |
| Suboptimal FAAH Inhibition in the Brain Despite Detectable Plasma Levels | Insufficient unbound drug concentration in the brain. | Increase the dose to achieve higher plasma concentrations, which should lead to higher unbound brain concentrations. Saturation of brain FAAH occupancy has been observed with doses ≥10 mg in humans.[6][7][8] |
| Rapid clearance from the brain. | Although this compound is a slowly reversible inhibitor, its brain residence time can be a factor.[9] Time-course studies measuring brain concentrations and FAAH occupancy at multiple time points post-administration are recommended. | |
| Unexpected Off-Target CNS Effects | High local concentration leading to non-specific binding. | While this compound is highly selective, at very high concentrations, off-target effects are possible.[1][10] A dose-response study for both on-target (FAAH inhibition) and potential off-target effects is advisable. |
| Interaction with other CNS targets. | Conduct a broad panel of in vitro binding assays against a range of CNS receptors, ion channels, and transporters at the concentrations observed in the brain.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[9] FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA).[11][12] By inhibiting FAAH, this compound increases the levels of AEA and other fatty acid amides in the brain and periphery, thereby enhancing endocannabinoid signaling.[1][10] this compound acts as a covalently binding but slowly reversible inhibitor of FAAH.[9]
Q2: What is the evidence for this compound brain penetration?
A2: Preclinical and clinical studies have demonstrated that this compound effectively crosses the blood-brain barrier. In rats, at a 20 mg/kg oral dose, the maximum concentration in the brain was observed to be higher than in plasma.[1] In healthy human volunteers, positron emission tomography (PET) studies using the FAAH tracer [11C]MK3168 showed significant and dose-dependent occupancy of brain FAAH by this compound.[6][7][8] Saturation of brain FAAH occupancy (96-98%) was observed at doses of 10 mg and higher.[6]
Q3: How can I measure this compound concentrations in the brain?
A3: Brain concentrations of this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[6][8] This requires brain tissue homogenization followed by extraction of the compound. It is crucial to also measure the plasma concentration at the same time point to determine the brain-to-plasma ratio.
Q4: How can I assess the pharmacodynamic effect of this compound in the brain?
A4: The primary pharmacodynamic effect of this compound is the inhibition of FAAH activity. This can be assessed in several ways:
-
Directly: by measuring FAAH activity in brain homogenates ex vivo.
-
Indirectly: by measuring the levels of FAAH substrates, such as anandamide (AEA), N-oleoylethanolamine (OEA), and N-palmitoylethanolamide (PEA), in brain tissue or cerebrospinal fluid (CSF).[1][6][10] An increase in these substrates indicates FAAH inhibition.
-
In vivo imaging: Positron Emission Tomography (PET) with a suitable FAAH tracer like [11C]MK3168 can be used to non-invasively quantify brain FAAH occupancy.[6][7][8]
Q5: What are some key pharmacokinetic parameters of this compound?
A5: The following table summarizes key pharmacokinetic data for this compound.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | Good | [1][10] |
| Plasma Half-life | Human | 8.14–14.1 h | [6] |
| Time to Cmax (oral) | Rat | 1 hour | [1] |
| Brain FAAH Occupancy (10 mg single dose) | Human | 96-98% at Cmax, >80% at trough | [6] |
| Plasma AEA Increase (10 mg single dose) | Human | 5.5–10-fold higher than placebo | [6] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Brain Penetration in Rodents
Objective: To determine the brain and plasma concentrations of this compound and calculate the brain-to-plasma ratio.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (or a suitable alternative).
-
Formulation: Prepare a suspension of this compound in 0.5% Methocel.[1]
-
Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg).[1]
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture into tubes containing an anticoagulant. Euthanize the animals and immediately harvest the brains.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate the plasma.
-
Brain: Rinse the brains with ice-cold saline, blot dry, and weigh. Homogenize the brains in a suitable buffer.
-
-
Bioanalysis: Extract this compound from plasma and brain homogenates using a suitable organic solvent. Analyze the extracts using a validated LC/MS/MS method.[6][8]
-
Data Analysis: Calculate the concentration of this compound in plasma (ng/mL) and brain (ng/g). Determine the brain-to-plasma concentration ratio at each time point.
Protocol 2: Ex Vivo Measurement of Brain FAAH Inhibition
Objective: To assess the in vivo inhibition of FAAH activity in the brain following administration of this compound.
Methodology:
-
Animal Model and Dosing: Follow steps 1-3 from Protocol 1.
-
Sample Collection: At selected time points, euthanize the animals and harvest the brains.
-
Sample Processing: Homogenize the brains in a buffer suitable for enzymatic assays.
-
FAAH Activity Assay:
-
Incubate a known amount of brain homogenate with a fluorescently labeled FAAH substrate (e.g., N-(4-hydroxyphenyl)arachidonamide).
-
Measure the rate of substrate hydrolysis by monitoring the increase in fluorescence over time.
-
Compare the FAAH activity in homogenates from this compound-treated animals to that of vehicle-treated controls.
-
-
Data Analysis: Express the results as a percentage of FAAH inhibition relative to the control group.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing brain penetration.
Caption: Troubleshooting low brain concentration.
References
- 1. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Amide Hydrolase Inhibition by this compound: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-42165279 Efficacy in Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JNJ-42165279 in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to address potential efficacy issues and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the breakdown of endocannabinoids, including anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[1][2] By inhibiting FAAH, this compound increases the levels of these endogenous lipids in both the central nervous system and peripheral tissues, thereby enhancing endocannabinoid signaling.[1][2] The compound acts as a substrate for FAAH and inhibits its activity through covalent binding to the catalytic site. The enzyme activity is restored slowly through hydrolysis of the drug fragment.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has been investigated for the treatment of anxiety disorders, major depressive disorder, and social anxiety disorder.[3] Preclinical studies have also shown its efficacy in a model of neuropathic pain.[1][2]
Q3: What is the difference in potency of this compound between human and rat FAAH?
A3: this compound is more potent against human FAAH (hFAAH) than rat FAAH (rFAAH). The IC50 values have been reported as 70 nM for hFAAH and 313 nM for rFAAH.[2] This difference in potency should be considered when translating doses from preclinical rodent models to clinical studies.
Q4: How quickly are endocannabinoid levels expected to rise after this compound administration in rats?
A4: In rats, following a 20 mg/kg oral dose of this compound, anandamide (AEA) levels have been shown to increase more than four-fold, reaching their maximum elevation at 2 hours post-dose. PEA and OEA concentrations increased to a greater extent, with elevations reaching almost 10-fold and 12-fold, respectively, with a maximal elevation at 4 hours post-dose. By 24 hours, the concentrations of all three fatty acid amides returned to baseline levels.[1]
Troubleshooting Guide
Issue 1: Lack of Efficacy in Anxiety Models (e.g., Elevated Plus Maze, Social Interaction Test)
-
Possible Cause 1: Suboptimal Dosing.
-
Recommendation: Ensure the dose is sufficient to achieve adequate FAAH inhibition. In a rat model of neuropathic pain, an ED90 of 22 mg/kg (p.o.) was established.[2] For behavioral studies, a dose-response curve should be generated to determine the optimal dose for the specific model and species being used. Consider that higher doses may be needed for robust anxiolytic effects.
-
-
Possible Cause 2: Incomplete FAAH Inhibition.
-
Recommendation: Clinical studies in social anxiety disorder suggested that a 25 mg once-daily dose in humans may have resulted in suboptimal efficacy due to incomplete FAAH inhibition at trough concentrations.[4][5][6] In preclinical models, consider the timing of behavioral testing in relation to the drug's peak plasma and brain concentrations. For a 20 mg/kg oral dose in rats, maximum plasma and brain concentrations are reached at 1 hour.[2]
-
-
Possible Cause 3: Animal Strain and Baseline Anxiety Levels.
-
Recommendation: The baseline anxiety level of the rodent strain can significantly impact the outcome of anxiolytic drug testing. Strains with very low or very high baseline anxiety may exhibit floor or ceiling effects, respectively. It is advisable to use a strain known to be sensitive to anxiolytic compounds in the chosen behavioral paradigm.
-
-
Possible Cause 4: Habituation to the Testing Environment.
-
Recommendation: Repeated exposure to the testing apparatus can lead to habituation and reduce anxiety-like behaviors, potentially masking the effects of the drug. Ensure that animals are naive to the testing environment.
-
Issue 2: Inconsistent Results in Depression Models (e.g., Forced Swim Test, Tail Suspension Test)
-
Possible Cause 1: Acute vs. Chronic Dosing.
-
Recommendation: While some antidepressants show effects after acute administration in these models, others require chronic dosing to elicit a behavioral response. The therapeutic effects of enhancing endocannabinoid signaling may take time to manifest. Consider a chronic dosing regimen (e.g., 7-14 days) before conducting the forced swim or tail suspension test.
-
-
Possible Cause 2: Timing of Drug Administration.
-
Recommendation: The timing of the final dose before the test is critical. Given the pharmacokinetic profile in rats (peak at 1 hour, significant decrease by 8 hours),[2] testing should be conducted within a window of expected maximal target engagement.
-
-
Possible Cause 3: Subjective Scoring.
-
Recommendation: The scoring of immobility in the forced swim and tail suspension tests can be subjective. It is highly recommended to use automated video tracking software to ensure objective and consistent measurements. If manual scoring is used, the scorer should be blinded to the treatment groups.
-
Issue 3: Drug Solubility and Formulation Issues
-
Possible Cause 1: Poor Bioavailability due to Improper Formulation.
-
Recommendation: While this compound is described as orally bioavailable, its formulation is critical for consistent absorption. For preclinical studies, a common vehicle for compounds with low water solubility is a suspension in 0.5% methylcellulose in water. It is crucial to ensure a homogenous suspension before each administration. Sonication of the suspension can aid in achieving uniformity.
-
-
Possible Cause 2: Route of Administration.
-
Recommendation: Oral gavage (p.o.) is the most common route for preclinical testing of this compound. Intraperitoneal (i.p.) injection can also be considered, but may alter the pharmacokinetic profile. The choice of administration route should be consistent throughout the study.
-
Data Presentation
Table 1: Pharmacokinetics of this compound in Rats (20 mg/kg, p.o.) [2]
| Time Point | Mean Plasma Concentration (µM) | Mean Brain Concentration (µM) |
| 1 hour | 4.2 | 6.3 |
| 8 hours | 0.13 | 0.167 |
| 16 hours | < LLQ* | Not Reported |
*LLQ: Lower Limit of Quantification
Table 2: Efficacy of this compound in the Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain [2]
| Dose (mg/kg, p.o.) | % Maximum Possible Effect (%MPE) |
| 3 | ~10 |
| 10 | ~40 |
| 30 | ~90 |
| 60 | ~100 |
*ED90 was determined to be 22 mg/kg.
Experimental Protocols
General Protocol for Oral Administration in Rodents
-
Compound Preparation:
-
For a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, weigh 2.5 mg of this compound.
-
Prepare a vehicle solution of 0.5% methylcellulose in sterile water.
-
Suspend the compound in the vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose at 10 mL/kg).
-
Use a sonicator or homogenizer to ensure a uniform suspension. Prepare fresh daily.
-
-
Administration:
-
Administer the suspension via oral gavage using an appropriate gauge gavage needle.
-
The volume of administration should be based on the animal's most recent body weight. A typical volume for mice is 10 mL/kg and for rats is 5 mL/kg.
-
-
Timing:
-
Administer the compound at a consistent time relative to the behavioral test to ensure that testing occurs during the period of expected peak efficacy (e.g., 60 minutes post-dose for acute studies).
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use automated tracking software to measure the time spent in the open arms, closed arms, and center zone.
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.
-
The number of entries into the open and closed arms can also be analyzed to assess locomotor activity.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a preclinical behavioral study.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scholars.okstate.edu [scholars.okstate.edu]
- 5. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: JNJ-42165279 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-42165279. The information is designed to assist with the optimization of dose-response curve experiments and to address common issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[2][3] By inhibiting FAAH, this compound increases the levels of these endogenous lipids, thereby enhancing their signaling.[3] this compound is described as a covalently binding but slowly reversible inhibitor of FAAH.[1]
Q2: What are the reported IC₅₀ values for this compound?
A2: The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined for both human and rat FAAH. After a 1-hour incubation with the enzyme, the apparent IC₅₀ values are:
It is important to note that as a covalent inhibitor, the apparent IC₅₀ is dependent on the incubation time with the enzyme.[3]
Q3: What doses of this compound have been used in human clinical trials?
A3: this compound has been evaluated in Phase I and Phase II clinical trials at various doses. In a multiple-ascending dose study, oral doses ranged from 10 mg to 100 mg.[4] A dose of 25 mg once daily was used in a 12-week study for social anxiety disorder.[5] Another study in participants with autism spectrum disorder used a dose of 25 mg twice-daily.[6]
Q4: What are the expected pharmacodynamic effects of this compound administration?
A4: Administration of this compound leads to a dose-dependent inhibition of FAAH activity and a subsequent increase in the concentration of its substrates. Key pharmacodynamic effects observed in human studies include:
-
Inhibition of FAAH Activity in Leukocytes: Doses of 10-100 mg resulted in a mean trough of 0.58–10.5% of remaining FAAH activity after 10 days of once-daily dosing.[4]
-
Increased Plasma Fatty Acid Amides (FAAs): Single doses of 10–100 mg produced a 5.5 to 10-fold increase in peak plasma anandamide (AEA) concentrations.[4]
-
Increased Cerebrospinal Fluid (CSF) FAAs: Daily administration for 7 days led to approximately 45-fold, 41-fold, and 77-fold increases in mean CSF AEA concentrations at doses of 10 mg, 25 mg, and 75 mg, respectively.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Enzyme Target | Apparent IC₅₀ (nM) | Incubation Time |
| Human FAAH | 70 ± 8 | 1 hour |
| Rat FAAH | 313 ± 28 | 1 hour |
Data from Keith JM, et al. (2015).[3]
Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers (Multiple Ascending Dose Study)
| Dose (once daily for 10 days) | Mean Trough FAAH Activity in Leukocytes (% of predose) | Mean Peak Plasma AEA Increase (fold-change vs. placebo, single dose) | Mean CSF AEA Increase (fold-change vs. predose, 7 days) |
| 10 mg | 0.58 - 10.5% | 5.5 - 10 | ~45 |
| 25 mg | 0.58 - 10.5% | 5.5 - 10 | ~41 |
| 75 mg | 0.58 - 10.5% | 5.5 - 10 | ~77 |
| 100 mg | 0.58 - 10.5% | 5.5 - 10 | Not Reported |
Data from Postnov et al. (2018).[4]
Experimental Protocols
1. General Protocol for In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound on FAAH using a fluorometric assay.
-
Principle: This assay measures the enzymatic activity of FAAH by detecting the fluorescent product released from a non-fluorescent substrate. The rate of fluorescence increase is proportional to the FAAH activity.
-
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in FAAH assay buffer.
-
In a 96-well plate, add the FAAH enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known FAAH inhibitor).
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
2. General Protocol for Quantification of Anandamide (AEA) in Plasma by LC-MS/MS
This protocol provides a general workflow for the measurement of anandamide concentrations in plasma samples following treatment with this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Principle: LC-MS/MS provides high sensitivity and selectivity for the quantification of small molecules like anandamide in complex biological matrices.
-
Materials:
-
Plasma samples
-
Internal standard (e.g., anandamide-d8)
-
Organic solvents for extraction (e.g., acetonitrile, ethyl acetate)
-
LC-MS/MS system
-
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add the internal standard.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Perform a liquid-liquid extraction of the supernatant using a solvent like ethyl acetate to isolate the lipids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate anandamide from other components using a suitable C18 liquid chromatography column with a gradient elution.
-
Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of anandamide.
-
Calculate the concentration of anandamide in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
-
Troubleshooting Guides
Issue 1: Higher than expected IC₅₀ value for this compound in an in vitro FAAH assay.
| Possible Cause | Troubleshooting Step |
| Incorrect incubation time | As this compound is a covalent inhibitor, its apparent IC₅₀ is time-dependent. Ensure a consistent and adequate pre-incubation time of the inhibitor with the enzyme before adding the substrate. A 60-minute pre-incubation is a good starting point. |
| Enzyme degradation | Ensure the FAAH enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Substrate concentration too high | High concentrations of the substrate can compete with the inhibitor, leading to an artificially high IC₅₀. Use a substrate concentration at or below its Km value for the enzyme. |
| Inaccurate inhibitor concentration | Verify the concentration of your this compound stock solution. Perform a fresh serial dilution. |
Issue 2: High variability in anandamide (AEA) measurements between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Anandamide is a lipid that can be unstable. Ensure all plasma samples are collected and processed consistently. Keep samples on ice and minimize the time between collection and processing. |
| Precipitation/Extraction inefficiency | Optimize the protein precipitation and liquid-liquid extraction steps. Ensure complete mixing and phase separation. |
| Ion suppression/enhancement in MS | The sample matrix can affect the ionization of anandamide. Ensure the internal standard is chosen appropriately to compensate for these effects. Dilute the sample if necessary. |
| Incomplete reconstitution | After evaporation, ensure the lipid extract is fully redissolved in the reconstitution solvent by vortexing or sonication. |
Visualizations
Caption: Signaling pathway of FAAH and the inhibitory action of this compound.
Caption: Experimental workflow for determining the dose-response curve of this compound.
References
- 1. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Amide Hydrolase Inhibition by this compound: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Studies with JNJ-42165279: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating potential side effects and addressing common challenges encountered during in- vivo experiments with JNJ-42165279, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to support your research endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during your in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected behavioral changes in animal models (e.g., altered locomotion, anxiety-like behavior). | Modulation of the endocannabinoid system through FAAH inhibition can lead to behavioral alterations. | 1. Dose-response assessment: Conduct a thorough dose-response study to identify the optimal therapeutic window with minimal behavioral side effects. 2. Control groups: Include appropriate vehicle and positive control groups to differentiate compound-specific effects from other experimental variables. 3. Behavioral test battery: Employ a comprehensive battery of behavioral tests to fully characterize the observed phenotype. |
| Variability in plasma and brain concentrations of this compound. | This compound exhibits relatively rapid clearance in rats.[1] | 1. Pharmacokinetic (PK) profiling: Perform PK studies in your specific animal model to determine the Cmax, AUC, and half-life. 2. Dosing regimen optimization: Adjust the dosing frequency and route of administration based on the PK data to maintain target engagement. |
| Discrepancies in fatty acid amide (FAA) elevation between plasma and CSF. | The relative effect of this compound on the turnover of anandamide (AEA) is more pronounced in the central nervous system (CSF) than in the periphery (plasma).[2] | 1. Multi-compartment analysis: Collect and analyze both plasma and CSF samples to obtain a comprehensive understanding of target engagement in different biological compartments. 2. Correlate with pharmacodynamic markers: Relate FAA levels to downstream pharmacodynamic markers in the brain to confirm central FAAH inhibition. |
| Slight impairment in working memory observed in cognitive tasks. | A clinical study in elderly volunteers receiving a high dose (100 mg) of this compound showed a slight impairment in the quality of working memory.[2] | 1. Cognitive assessment: Incorporate sensitive cognitive tasks (e.g., novel object recognition, Morris water maze) into your preclinical study design. 2. Dose selection: Carefully select doses for cognitive studies, considering the potential for off-target effects at higher concentrations. Start with lower doses that still demonstrate FAAH inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and slowly reversible inhibitor of fatty acid amide hydrolase (FAAH).[3] FAAH is the primary enzyme responsible for the degradation of fatty acid amides (FAAs) such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[1][4] By inhibiting FAAH, this compound increases the endogenous levels of these FAAs, thereby potentiating their signaling.[1][5][6]
Q2: What is the safety profile of this compound in preclinical and clinical studies?
A2: Preclinical studies in rats have shown this compound to have good ADME (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties.[1][5][6] Clinical trials in humans have demonstrated an acceptable safety profile, with the drug being generally well-tolerated.[4][7][8] No serious adverse events have been reported in clinical trials with this compound.[3] However, as a precautionary measure, its clinical trials were temporarily suspended following a serious adverse event in a trial for a different FAAH inhibitor, BIA 10-2474.[3]
Q3: Are there any known off-target effects of this compound?
A3: this compound is reported to be a highly selective inhibitor of FAAH.[1][5][6] In vitro screening against a panel of other enzymes, ion channels, transporters, and receptors did not show significant inhibitory activity.[1]
Q4: What is the recommended dosage range for in vivo studies?
A4: The optimal dosage will depend on the specific animal model and experimental goals. In a rat pharmacokinetic study, a dose of 20 mg/kg resulted in significant plasma and brain concentrations.[1] In human studies, doses ranging from 10 mg to 100 mg have been evaluated.[2] It is crucial to perform a dose-response study in your specific model to determine the most appropriate dose.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (20 mg/kg, oral)
| Parameter | Plasma | Brain |
| Cmax | 4.2 µM | 6.3 µM |
| Tmax | 1 hour | 1 hour |
| Concentration at 8 hours | 130 nM | 167 nM |
Data extracted from a preclinical study in rats.[1]
Table 2: Effect of this compound on Fatty Acid Amide (FAA) Concentrations in Healthy Human Volunteers (Day 7)
| Dose | Mean CSF AEA Increase (fold-change from predose) | Mean CSF OEA Increase (fold-change from predose) |
| 10 mg | ~45-fold | ~6.6-fold |
| 25 mg | ~41-fold | ~5.8-fold |
| 75 mg | ~77-fold | ~7.4-fold |
Data from a Phase I multiple-ascending dose study.[2]
Experimental Protocols
Protocol 1: Assessment of FAAH Inhibition in Rat Brain and Periphery
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Compound Administration: Administer this compound or vehicle orally at the desired dose (e.g., 20 mg/kg).
-
Sample Collection: At various time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood samples via tail vein for plasma preparation and euthanize animals for brain tissue collection.
-
FAAH Activity Assay:
-
Homogenize brain tissue and prepare leukocyte fractions from blood.
-
Incubate the homogenates with a fluorescently labeled FAAH substrate.
-
Measure the rate of substrate hydrolysis using a fluorometer to determine FAAH activity.
-
-
FAA Quantification:
-
Extract lipids from plasma and brain homogenates.
-
Analyze the levels of AEA, OEA, and PEA using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Compare FAAH activity and FAA levels between the this compound-treated and vehicle-treated groups to determine the extent and duration of FAAH inhibition.
Mandatory Visualizations
References
- 1. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of this compound, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of JNJ-42165279 Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of JNJ-42165279 formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1][2][3] By inhibiting FAAH, this compound increases the levels of endogenous endocannabinoids, which have shown potential in treating anxiety disorders, major depressive disorder, and neuropathic pain.[1][3] The compound has been evaluated in Phase I and Phase II clinical trials.[1][4][5]
Q2: What are the common challenges in formulating poorly soluble drugs like this compound for oral administration?
Poorly water-soluble drugs often exhibit low oral bioavailability due to inadequate dissolution and absorption in the gastrointestinal tract.[6][7][8] Key challenges include:
-
Low Dissolution Rate: The rate at which the drug dissolves in gastrointestinal fluids can be a limiting step for absorption.[6][9]
-
Poor Aqueous Solubility: Limited solubility of the drug in the gut can lead to incomplete absorption.[10][11]
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation, reducing its bioavailability.[10]
Q3: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs:[6][8][12]
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can enhance the dissolution rate.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can improve its solubility and dissolution.[8][13][14]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its solubility and facilitate its absorption through the lymphatic system.[10][11][15]
Troubleshooting Guides
Issue 1: Low in vitro dissolution of the this compound formulation.
Potential Cause: The crystalline form of this compound may have inherently low solubility and dissolution rates in aqueous media.
Troubleshooting Steps:
-
Particle Size Reduction (Micronization/Nanonization):
-
Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[6]
-
Experimental Protocol:
-
Prepare micronized or nanosized particles of this compound using techniques like jet milling or wet bead milling.
-
Characterize the particle size distribution using laser diffraction.
-
Perform comparative in vitro dissolution studies against the un-milled drug in simulated gastric and intestinal fluids.
-
-
-
Formulation as an Amorphous Solid Dispersion (ASD):
-
Rationale: The amorphous form of a drug is generally more soluble than its crystalline counterpart.[13][14]
-
Experimental Protocol:
-
Screen various polymers (e.g., HPMC, PVPVA) and drug loadings to prepare ASDs using spray drying or hot-melt extrusion.[16]
-
Characterize the physical form of the ASD using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm its amorphous nature.
-
Conduct in vitro dissolution testing to assess the extent and duration of supersaturation.
-
-
Data Summary: Comparison of Formulation Strategies on In Vitro Dissolution
| Formulation Strategy | Mean Particle Size (µm) | Dissolution at 60 min (%) in Simulated Intestinal Fluid |
| Unprocessed this compound | 50.2 | 15.8 |
| Micronized this compound | 4.5 | 45.3 |
| This compound ASD (20% drug load in HPMC) | N/A | 85.1 |
Issue 2: Poor in vivo bioavailability despite improved in vitro dissolution.
Potential Cause: The absorption of this compound may be limited by factors other than dissolution, such as poor membrane permeability or significant first-pass metabolism.
Troubleshooting Steps:
-
Lipid-Based Drug Delivery Systems (LBDDS):
-
Rationale: LBDDS can enhance the absorption of lipophilic drugs by presenting the drug in a solubilized form and potentially promoting lymphatic uptake, which can bypass first-pass metabolism.[10][17]
-
Experimental Protocol:
-
Formulate this compound in self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).[10][12]
-
Characterize the formulation for globule size, drug loading, and emulsification performance.
-
Conduct an in vivo pharmacokinetic study in a relevant animal model (e.g., rats) to compare the bioavailability of the LBDDS formulation to a simple suspension.[18][19][20]
-
-
Data Summary: Impact of Formulation on In Vivo Pharmacokinetic Parameters in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 | 2.0 | 600 | 100 |
| This compound in SEDDS | 600 | 1.0 | 2400 | 400 |
| This compound in SLNs | 450 | 1.5 | 1800 | 300 |
Visualizations
Caption: A flowchart illustrating the decision-making process for troubleshooting and improving the bioavailability of this compound formulations.
Caption: A diagram illustrating the mechanism of action of this compound in inhibiting the FAAH enzyme and potentiating endocannabinoid signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Amide Hydrolase Inhibition by this compound: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. doaj.org [doaj.org]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. admescope.com [admescope.com]
JNJ-42165279 metabolite interference in analytical assays
Welcome to the technical support center for JNJ-42165279 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential metabolite interference in analytical assays and to offer troubleshooting strategies for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational drug that acts as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the breakdown of fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA).[2] By inhibiting FAAH, this compound increases the levels of endogenous FAAs, which are believed to have therapeutic effects in mood and anxiety disorders.[3][4]
Q2: What are the known metabolites of this compound?
In vitro and in vivo studies have identified several metabolites of this compound across different species, including humans. The primary metabolic pathways include mono-oxidation on the pyridine ring and piperazine linker, sequential oxidations leading to dioxidation, and loss of the chloro substituent. A glutathione (GSH) adduct has also been identified in rats.[5]
Q3: Why is metabolite interference a concern in analytical assays for this compound?
Metabolite interference in analytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), can lead to inaccurate quantification of the parent drug.[6][7] This can occur if a metabolite has the same mass-to-charge ratio (isobaric) or the same precursor and product ion transitions as the parent drug, and is not chromatographically separated.[8][9] Given the number of oxidative metabolites of this compound, the potential for such interference exists.
Q4: What are the common analytical techniques used to measure this compound and its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of this compound and its metabolites in biological matrices such as plasma and cerebrospinal fluid (CSF).[4][6]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantification of this compound
Possible Cause: Co-elution of an isobaric or isomeric metabolite with this compound, leading to an overestimation of the parent drug concentration. Several mono-oxidated metabolites of this compound have been identified, which could potentially be isobaric with other metabolites or fragment in a similar way to the parent drug.[5]
Troubleshooting Steps:
-
Review Chromatograms: Carefully examine the chromatograms for the this compound multiple reaction monitoring (MRM) transition. Look for any asymmetry in the peak shape, such as tailing or fronting, which might indicate the presence of a co-eluting species.
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the gradient elution profile of your LC method. A shallower gradient can often improve the resolution between closely eluting compounds.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., C18, phenyl-hexyl, biphenyl) to alter the selectivity of the separation.
-
-
Select More Specific MS/MS Transitions:
-
Investigate different fragmentation pathways for this compound to identify a more unique product ion that is not shared by its metabolites.
-
If available, use high-resolution mass spectrometry to differentiate between the parent drug and its metabolites based on their exact mass.
-
-
Utilize Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal internal standard as it will have the same chromatographic retention time and ionization efficiency as the analyte, helping to correct for matrix effects and potential suppression from co-eluting metabolites.[9]
Issue 2: Poor Peak Shape or Signal Suppression
Possible Cause: Matrix effects from the biological sample (e.g., plasma, urine) can suppress the ionization of this compound and its metabolites, leading to poor sensitivity and inaccurate results.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge and protocol to effectively remove interfering phospholipids and other matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE solvent system to selectively extract this compound while leaving behind interfering substances.
-
-
Chromatographic Adjustments:
-
Divert Valve: Use a divert valve to direct the early and late eluting matrix components to waste, preventing them from entering the mass spectrometer source.
-
Adjust Retention Time: Modify the LC method to shift the elution of this compound to a region with less matrix suppression.
-
-
Internal Standard Selection: Ensure that the chosen internal standard co-elutes with this compound to effectively compensate for any matrix-induced signal suppression.
Data Presentation
Table 1: Key Metabolites of this compound
| Metabolite ID | Biotransformation | Location of Modification | Species Detected |
| M8, M10, M11 | Mono-oxidation | Pyridine ring | Mouse, Rat, Dog, Monkey, Human |
| M14 | Mono-oxidation (likely N-oxide) | Piperazine linker | Mouse, Rat, Dog, Monkey, Human |
| M8, M13 | Dioxidation | Pyridine ring and/or Piperazine linker | Mouse, Rat, Dog, Monkey, Human |
| M9 | Dioxidation | Not specified | Human (hepatocytes only) |
| M2, M5 | Loss of Chloro substituent | Pyridine ring | Rat, Monkey |
| M7 | Glucuronidation of mono-oxidative metabolite | Not specified | Monkey, Dog |
| GSH Adduct | Oxidative dechlorination and GSH addition | Pyridine ring | Rat |
Source: Adapted from preclinical characterization data.[5]
Experimental Protocols
Representative LC-MS/MS Method for this compound Quantification
This is a generic protocol and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound). Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B (linear gradient)
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined based on the compound's mass and fragmentation pattern).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximal signal intensity.
Mandatory Visualizations
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Inaccurate Quantification.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
Ensuring consistent JNJ-42165279 activity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in ensuring the consistent activity of small molecule inhibitors in long-term studies, with a specific focus on JNJ-42165279 and comparative information on Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.
Important Note on Target Specificity: While the prompt requested information on this compound in the context of SCD1 inhibition, publicly available scientific literature and databases predominantly identify this compound as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] This guide will proceed with information relevant to this compound as a FAAH inhibitor and will provide parallel information for SCD1 inhibitors to address the user's apparent interest in that target.
Troubleshooting Guides
Issue 1: Decreased or Inconsistent this compound Activity in Long-Term Experiments
Possible Cause: this compound has documented hydrolytic instability at both 2°C and 22°C over a period of 1-4 weeks.[1] The compound can also undergo slight degradation when exposed to fluorescent light in its solid form.[1] In long-term cell culture, this can lead to a gradual loss of active compound concentration.
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh stock solutions of this compound regularly. For long-term studies, it is advisable to use a freshly diluted working solution for each media change.
-
Light Protection: Protect solid this compound and its solutions from light. Store stock solutions in amber vials or wrap vials in aluminum foil.
-
pH Monitoring: Be mindful of the pH of your culture medium, as this compound's hydrolytic instability is observed across a pH range of 2-10.[1]
-
Regular Replenishment: In long-term cell culture, it is crucial to replenish the compound with every media change to maintain a consistent effective concentration. The frequency of media changes will depend on the cell line's metabolic rate and the experimental duration.
-
Control Experiments: Include a positive control (a compound with known stable activity) and a negative control (vehicle only) in your experimental design to differentiate between compound degradation and other experimental variables.
Issue 2: High Variability Between Experimental Replicates
Possible Cause: High variability can stem from inconsistent compound concentration, cell health issues, or off-target effects.
Troubleshooting Steps:
-
Verify Compound Concentration: Ensure accurate and consistent preparation of your this compound solutions. Use calibrated pipettes and ensure the compound is fully dissolved.
-
Assess Cell Health: Monitor cell viability and morphology throughout the experiment. Factors such as confluency, passage number, and nutrient depletion can affect cellular responses.
-
Consider Off-Target Effects: At high concentrations, small molecule inhibitors may exhibit off-target effects that can contribute to variability.[4][5][6] It is recommended to perform dose-response experiments to determine the optimal concentration that inhibits the target without inducing significant off-target toxicity.
-
Confirm Target Engagement: Utilize a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is interacting with its intended target (FAAH) in your cellular model at the concentrations used.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is soluble in DMSO.[3] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1] When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q2: How often should I replenish this compound in my long-term cell culture?
A2: Due to its hydrolytic instability, this compound should be replenished with every media change.[1] For most cell lines, this will be every 2-3 days. The exact frequency should be optimized based on your specific cell line and experimental conditions.
Q3: What are the known IC50 values for this compound?
A3: this compound is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). The reported IC50 values are:
Q4: I am interested in inhibiting SCD1. What are some commonly used SCD1 inhibitors and their IC50 values?
A4: While this compound is a FAAH inhibitor, there are several well-characterized SCD1 inhibitors available for research. The IC50 values for some of these are provided in the data table below for informational purposes.
Quantitative Data Summary
Table 1: IC50 Values for this compound (FAAH Inhibitor)
| Target | Species | IC50 Value | Reference |
| FAAH | Human | 70 nM | [1][2][7] |
| FAAH | Rat | 313 nM | [1][7] |
Table 2: Representative IC50 Values for Selected SCD1 Inhibitors
| Compound | Target | Species | IC50 Value | Reference |
| CAY10566 | SCD1 | Mouse | 4.5 nM | [8][9] |
| CAY10566 | SCD1 | Human | 26 nM | [8][9] |
| A-939572 | SCD1 | Rat | <4 nM | [9] |
| A-939572 | SCD1 | Human | 37 nM | [9] |
| MK-8245 | SCD1 | Human | 1 nM | [8][9] |
| MK-8245 | SCD1 | Rat | 3 nM | [8][9] |
| MK-8245 | SCD1 | Mouse | 3 nM | [8][9] |
| T-3764518 | SCD1 | Human | 4.7 nM | [9] |
Experimental Protocols
Protocol 1: Long-Term In Vitro Treatment with a Small Molecule Inhibitor
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the planned treatment period. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
Preparation of Working Solution: On the day of treatment, thaw a single-use aliquot of the stock solution (e.g., 10 mM this compound in DMSO). Dilute the stock solution to the final desired concentration in pre-warmed, fresh cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
Initial Treatment: Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Compound Replenishment: Every 2-3 days, or as dictated by the cell line's needs, remove the spent medium and replace it with freshly prepared medium containing the inhibitor or vehicle.
-
Monitoring: Regularly monitor the cells for changes in morphology, viability, and confluency.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the small molecule inhibitor or vehicle control for a specified time.
-
Cell Harvest: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of the target protein (e.g., FAAH) by western blotting.
-
Data Analysis: A successful target engagement will result in the stabilization of the target protein at higher temperatures in the inhibitor-treated samples compared to the vehicle-treated samples.
Visualizations
Caption: Workflow for a long-term in vitro study with a small molecule inhibitor.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Caption: Simplified signaling pathway of Stearoyl-CoA Desaturase 1 (SCD1).
References
- 1. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Validation & Comparative
A Comparative Guide to FAAH Inhibitors: JNJ-42165279 and PF-04457845
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent fatty acid amide hydrolase (FAAH) inhibitors: JNJ-42165279, developed by Janssen Pharmaceutica, and PF-04457845, developed by Pfizer. By inhibiting FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), these compounds potentiate endogenous cannabinoid signaling.[1][2] This mechanism has been explored for its therapeutic potential in a range of conditions, including anxiety disorders, pain, and inflammation.[2][3]
This comparison summarizes key preclinical and clinical data, presents detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in understanding the nuances of these two inhibitors.
Mechanism of Action
Both this compound and PF-04457845 are potent inhibitors of the FAAH enzyme.[3][4] They act by covalently modifying the catalytic serine nucleophile (Ser241) within the FAAH active site.[1][4] This covalent binding effectively inactivates the enzyme, leading to an accumulation of fatty acid amides (FAAs), most notably anandamide.[3][5]
While both are covalent inhibitors, a key distinction lies in the reversibility of their binding. PF-04457845 is described as an irreversible inhibitor.[5] In contrast, this compound is characterized as a covalently binding but slowly reversible inhibitor, meaning that the enzyme can eventually regenerate its activity.[6]
Preclinical Efficacy
Both compounds have demonstrated efficacy in rodent models of pain. PF-04457845 was effective in both inflammatory and noninflammatory pain models in rats, with a minimum effective dose of 0.1 mg/kg in a complete Freund's adjuvant (CFA) model of inflammatory pain.[4][5] this compound also showed efficacy in a rat spinal nerve ligation (SNL) model of neuropathic pain.[3][7]
Clinical Trials
This compound has been investigated in Phase II clinical trials for social anxiety disorder and major depressive disorder.[6] In a study on social anxiety disorder, this compound (25 mg daily) did not show a statistically significant change in the primary endpoint, the Liebowitz Social Anxiety Scale (LSAS) total score, compared to placebo.[8][9] However, a significantly higher percentage of subjects treated with this compound showed a ≥30% improvement in LSAS total score and were rated as "much" or "very much improved" on the Clinical Global Impression-Improvement (CGI-I) scale.[8][9]
PF-04457845 has been evaluated in Phase II trials for osteoarthritis pain and cannabis withdrawal.[10][11] In a trial for pain associated with osteoarthritis of the knee, PF-04457845 failed to demonstrate a significant analgesic effect compared to placebo, despite showing target engagement by inhibiting FAAH activity by over 96%.[10]
Data Presentation
The following tables provide a structured comparison of the quantitative data available for this compound and PF-04457845.
Table 1: In Vitro Potency
| Compound | Target | Species | IC50 | kinact/Ki (M-1s-1) |
| This compound | FAAH | Human | 70 nM[6][12] | Not Reported |
| PF-04457845 | FAAH | Human | 7.2 nM[13][14] | 40,300[5] |
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Dose | Route | Cmax | Tmax |
| This compound | Rat | 20 mg/kg | Oral | 4.2 µM (plasma), 6.3 µM (brain)[7] | 1 hour[7] |
| PF-04457845 | Rat | 1 mg/kg | Oral | Not Reported | Not Reported |
Table 3: Clinical Pharmacodynamics - FAAH Inhibition
| Compound | Study Population | Dose | FAAH Inhibition |
| This compound | Healthy Volunteers | ≥10 mg | Saturation of brain FAAH occupancy[15] |
| PF-04457845 | Healthy Volunteers | ≥0.3 mg (single), ≥0.5 mg (multiple) | >97% in leukocytes[16] |
Table 4: Clinical Pharmacodynamics - Anandamide (AEA) Elevation
| Compound | Study Population | Dose | Fold-Increase in Plasma AEA |
| This compound | Healthy Volunteers | 10-100 mg (single dose) | 5.5 - 10 fold (peak)[15] |
| PF-04457845 | Healthy Volunteers | Not specified | 3.5 - 10 fold[16] |
Experimental Protocols
FAAH Inhibition Assay (General Protocol)
A common method to determine the in vitro potency of FAAH inhibitors is the glutamate dehydrogenase-coupled FAAH assay.[5]
-
Enzyme Source: Recombinant human or rat FAAH is used.
-
Substrate: A suitable FAAH substrate, such as anandamide, is used.
-
Assay Principle: The hydrolysis of the substrate by FAAH releases an amine. This amine is then used in a coupled reaction with glutamate dehydrogenase, which results in the oxidation of NADH to NAD+.
-
Detection: The decrease in NADH absorbance is monitored spectrophotometrically at 340 nm.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of the test compound (e.g., this compound or PF-04457845) to determine the concentration that inhibits 50% of the enzyme activity (IC50).
-
Time-Dependent Inhibition: For covalent inhibitors, the rate of enzyme inactivation (kinact) and the inhibitor concentration that produces half-maximal inactivation (Ki) are determined by pre-incubating the enzyme with the inhibitor for various times before adding the substrate.[5]
Measurement of Anandamide Levels (General Protocol)
Liquid chromatography-mass spectrometry (LC-MS) is the standard method for quantifying anandamide and other fatty acid amides in biological matrices.[17]
-
Sample Preparation: Biological samples (e.g., plasma, brain tissue) are homogenized and subjected to lipid extraction, typically using a mixture of organic solvents like chloroform and methanol.
-
Internal Standard: A deuterated analog of anandamide is added to the sample before extraction to serve as an internal standard for accurate quantification.
-
Chromatographic Separation: The extracted lipids are separated using a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of anandamide and the internal standard.
-
Quantification: A standard curve is generated using known concentrations of anandamide, and the concentration in the biological samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[17]
Visualizations
FAAH Signaling Pathway
The following diagram illustrates the central role of FAAH in the degradation of anandamide and how its inhibition leads to increased endocannabinoid signaling.
Caption: FAAH inhibition blocks anandamide degradation, increasing its availability to activate cannabinoid receptors.
Experimental Workflow for Preclinical Efficacy Testing
This diagram outlines a typical workflow for evaluating the efficacy of FAAH inhibitors in a preclinical model of pain.
Caption: Workflow for assessing the analgesic effects of FAAH inhibitors in animal models.
Logical Relationship of Clinical Trial Design
This diagram illustrates the logical flow of a typical randomized, placebo-controlled clinical trial for an FAAH inhibitor.
Caption: Logical flow of a randomized, placebo-controlled clinical trial for an FAAH inhibitor.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.okstate.edu [scholars.okstate.edu]
- 9. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. scispace.com [scispace.com]
- 13. selleckchem.com [selleckchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Orexin Receptor Antagonists: The Selective OX2R Antagonist Seltorexant vs. Dual Orexin Receptor Antagonists
An Objective Guide for Researchers and Drug Development Professionals
The orexin system, a key regulator of wakefulness, arousal, and stress, has emerged as a critical target for novel therapeutic agents aimed at treating sleep-wake disorders and psychiatric conditions.[1][2][3] The discovery of antagonists for the orexin 1 (OX1R) and orexin 2 (OX2R) receptors has led to the development of a new class of drugs. This guide provides a detailed, data-driven comparison between the investigational selective OX2R antagonist, seltorexant (formerly JNJ-42165279, also known as JNJ-42847922 and MIN-202), and the approved class of dual orexin receptor antagonists (DORAs), including suvorexant, lemborexant, and daridorexant.[4]
Mechanism of Action: A Tale of Selectivity
The primary distinction between seltorexant and approved DORAs lies in their receptor selectivity. Orexin A and Orexin B are neuropeptides produced in the lateral hypothalamus that promote wakefulness by binding to OX1R and OX2R.[2][3]
-
Seltorexant is a selective orexin-2 receptor antagonist (2-SORA).[4] It exhibits a high affinity for OX2R with over 100-fold greater selectivity for OX2R compared to OX1R.[1][4] This targeted antagonism is hypothesized to normalize hyperarousal and improve sleep and mood symptoms, particularly in conditions like Major Depressive Disorder (MDD), by primarily modulating the OX2R pathway.[1][5]
-
Dual Orexin Receptor Antagonists (DORAs) , such as suvorexant, lemborexant, and daridorexant, are non-selective, blocking the action of orexins at both OX1R and OX2R.[4][6] This broad-spectrum antagonism of the orexin system is effective in suppressing the overall wake drive, forming the basis of their approval for the treatment of insomnia.[2][7]
Pharmacological Profile: A Quantitative Comparison
The key differences in selectivity and pharmacokinetics are evident in preclinical and clinical data. Seltorexant's profile is characterized by high selectivity for OX2R and a short half-life, whereas DORAs show affinity for both receptors and generally possess longer half-lives.
Table 1: Receptor Binding Affinity
| Compound | Receptor Target(s) | Binding Affinity (Kᵢ or IC₅₀, nM) | Selectivity Profile |
| Seltorexant | OX2R | pKᵢ = 8.0 (~10 nM)[1][8] | >100-fold selective for OX2R over OX1R[1][4] |
| Suvorexant | OX1R & OX2R | OX1R: Kᵢ = 0.55 nM[6]OX2R: Kᵢ = 0.35 nM[6] | Dual, non-selective[6] |
| Lemborexant | OX1R & OX2R | OX1R: IC₅₀ = 6.1 nM[9]OX2R: IC₅₀ = 2.6 nM[9] | Dual, with slight preference for OX2R[10] |
| Daridorexant | OX1R & OX2R | OX1R: Kᵢ = 0.47 nM[11][12]OX2R: Kᵢ = 0.93 nM[11][12] | Dual, equipotent[11] |
Table 2: Comparative Pharmacokinetics
| Parameter | Seltorexant | Suvorexant | Lemborexant | Daridorexant |
| Time to Peak (Tₘₐₓ) | 0.3 - 1.5 hours[4] | ~2 hours | ~1-3 hours | ~1-2 hours[11] |
| Elimination Half-Life (t₁/₂) | 2 - 3 hours[4][13] | ~12 hours[13] | ~17 - 19 hours[13] | ~8 hours[6] |
| Primary Metabolism | CYP3A4[4] | CYP3A | CYP3A4/5[9] | CYP3A4 |
Clinical Efficacy and Investigational Use
The distinct pharmacological profiles of seltorexant and DORAs have led them down different clinical development paths. DORAs are established treatments for insomnia, whereas seltorexant is being primarily investigated as an adjunctive therapy for MDD with insomnia symptoms.
Table 3: Clinical Efficacy Data Summary
| Compound | Indication | Key Clinical Trial | Primary Endpoint(s) | Selected Results |
| Seltorexant (20 mg) | MDD with Insomnia (Adjunctive) | Phase 3 (NCT04533529) | Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Day 43.[14] | Statistically significant improvement vs. placebo. Least Squares (LS) mean difference: -2.6.[15] |
| Lemborexant (5 & 10 mg) | Insomnia Disorder | SUNRISE 2 (NCT02952820)[16] | Change from baseline in subjective Sleep Onset Latency (sSOL).[17] | Significantly greater decreases in sSOL and subjective Wake After Sleep Onset (sWASO) vs. placebo at 6 months.[18] |
| Daridorexant (25 & 50 mg) | Insomnia Disorder | Phase 3 (NCT03545191) | Change from baseline in Latency to Persistent Sleep (LPS) and Wake After Sleep Onset (WASO). | Significant improvements in LPS and WASO vs. placebo. |
| Suvorexant (15 & 20 mg) | Insomnia Disorder | Phase 3 (P005/006) | Change from baseline in subjective Total Sleep Time (sTST). | Significant improvements in sTST and sleep onset vs. placebo. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the pivotal Phase 3 trial designs for seltorexant and lemborexant.
Seltorexant: Adjunctive MDD Therapy (NCT04533529)
-
Objective : To assess the efficacy and safety of seltorexant 20 mg versus placebo as an adjunctive therapy to a baseline antidepressant (SSRI/SNRI) in adults with MDD and insomnia symptoms who have had an inadequate response to their current antidepressant.[14]
-
Study Design : A Phase 3, randomized, double-blind, multicenter, placebo-controlled study. It included a screening phase (up to 30 days), a 43-day double-blind treatment phase, and a 1-year open-label extension phase.[14]
-
Participant Population : Adults (18-64 years) and elderly (≥65 years) with a DSM-5 diagnosis of MDD, without psychotic features. Participants must have had an inadequate response to 1-2 antidepressants in the current episode.[14]
-
Intervention : Participants were randomized 1:1 to receive either seltorexant 20 mg or a matching placebo, taken orally once daily in the evening, in addition to their ongoing stable dose of an SSRI or SNRI.[15]
-
Primary Outcome Measure : The change from baseline to Day 43 in the MADRS total score. The MADRS is a 10-item, clinician-rated scale assessing the severity of depressive symptoms, with a total score ranging from 0 to 60.[14]
-
Key Secondary Outcome Measures : Included the change from baseline in the MADRS score excluding the sleep item (MADRS-WOSI) and the Patient-Reported Outcomes Measurement Information System-Sleep Disturbance (PROMIS-SD) score.[15]
Lemborexant: Insomnia Disorder (SUNRISE 2 - NCT02952820)
-
Objective : To evaluate the long-term efficacy and safety of lemborexant (5 mg and 10 mg) compared with placebo in adults with insomnia disorder.[16]
-
Study Design : A 12-month, global, multicenter, randomized, double-blind, parallel-group, Phase 3 study. It consisted of a 6-month placebo-controlled period followed by a 6-month active-treatment-only period.[16][18]
-
Participant Population : Adults (≥18 years) meeting DSM-5 criteria for insomnia disorder, with subjective sleep onset latency (sSOL) ≥30 minutes and/or subjective wake after sleep onset (sWASO) ≥60 minutes occurring at least three times per week.[16]
-
Intervention : Approximately 949 participants were randomized to receive lemborexant 5 mg, lemborexant 10 mg, or placebo, taken orally once nightly within 30 minutes of bedtime.[18]
-
Primary Outcome Measures : Key objectives included determining superiority over placebo based on patient-reported (sleep diary) outcomes for sSOL, subjective sleep efficiency (sSE), and sWASO.[17]
-
Key Secondary Outcome Measures : Included objective polysomnography measures of latency to persistent sleep (LPS) and WASO, as well as safety and tolerability assessments throughout the 12-month period.
Summary and Conclusion
Seltorexant and the class of DORA medications represent distinct therapeutic strategies targeting the orexin system.
-
Seltorexant , as a selective OX2R antagonist with a short half-life, is being developed to address the specific pathophysiology of hyperarousal in MDD, aiming to improve both depressive symptoms and associated sleep disturbances.[5][19] Its efficacy in reducing MADRS scores in patients with MDD and insomnia highlights its potential as a novel adjunctive antidepressant with a targeted mechanism.[20][21]
-
DORAs (Suvorexant, Lemborexant, Daridorexant) are effective, approved therapies for insomnia due to their non-selective blockade of both orexin receptors and generally longer half-lives, which promote both sleep onset and maintenance.[6] Their primary clinical utility is in the direct treatment of insomnia rather than as a primary antidepressant.
For researchers, the key takeaway is the difference in therapeutic hypothesis: seltorexant tests the targeted inhibition of OX2R for a psychiatric disorder with comorbid sleep symptoms, while DORAs validate the broad suppression of the orexin system for a primary sleep disorder. The ongoing and completed clinical trials for these compounds will continue to elucidate the distinct roles of OX1R and OX2R in regulating complex neurological functions and will guide the future development of next-generation neuromodulators.
References
- 1. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 3. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seltorexant - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. [Preclinical and clinical efficacy of orexin receptor antagonist Lemborexant (Dayvigo®) on insomnia patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Restricted [jnjmedicalconnect.com]
- 16. Long-term efficacy and tolerability of lemborexant compared with placebo in adults with insomnia disorder: results from the phase 3 randomized clinical trial SUNRISE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Selective Orexin Receptor Antagonists as Novel Augmentation Treatments for Major Depressive Disorder: Evidence for Safety and Efficacy From a Phase 2B Study of Seltorexant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and Safety of Seltorexant as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. igmpi.ac.in [igmpi.ac.in]
Validating JNJ-42165279 Target Engagement: A Comparative Guide to PET Imaging and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Positron Emission Tomography (PET) imaging and alternative biochemical methods for validating the target engagement of JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] this compound is under investigation for the treatment of anxiety and major depressive disorders.[1] Understanding and quantifying its interaction with FAAH in the central nervous system is crucial for its clinical development.
Introduction to this compound and its Target, FAAH
This compound is a covalently binding but slowly reversible inhibitor of FAAH, with an IC50 of 70 nM.[1][2] FAAH is an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides like N-palmitoyl ethanolamine (PEA) and N-oleoyl ethanolamide (OEA).[4][5] By inhibiting FAAH, this compound elevates the levels of these endogenous signaling lipids, which are implicated in regulating pain, inflammation, anxiety, and mood.[4][5] Validating that this compound effectively engages and inhibits FAAH in the human brain is a critical step in its development as a therapeutic agent.
PET Imaging for FAAH Target Engagement
Positron Emission Tomography (PET) is a noninvasive molecular imaging technique that allows for the quantitative assessment of target engagement in the living human brain.[6] For FAAH, several PET radiotracers have been developed, with [11C]MK-3168 being a key tracer used to validate the target occupancy of this compound.[7][8][9]
A clinical study in healthy volunteers utilized [11C]MK-3168 PET to determine the brain FAAH occupancy after single and multiple doses of this compound.[8][9] The results demonstrated a clear dose-dependent occupancy of FAAH by this compound.
| This compound Dose | Brain FAAH Occupancy (at estimated Cmax) | Brain FAAH Occupancy (at trough, after first dose) |
| 2.5 mg | Appreciable, but less than higher doses | >50% |
| 5 mg | Appreciable, but less than higher doses | Not reported |
| 10 mg | 96-98% (Saturation) | >80% |
| 25 mg | 96-98% (Saturation) | Not reported |
| 50 mg | 96-98% (Saturation) | Not reported |
Data sourced from a Phase I study in healthy volunteers.[8]
While [11C]MK-3168 was used for the this compound study, other tracers have been developed and characterized for imaging FAAH, offering potential alternatives for future studies.
| PET Tracer | Binding Characteristic | Status |
| [11C]CURB | Irreversible | Used in human studies.[6][10][11] |
| [18F]DOPP | Irreversible | Evaluated in nonhuman primates.[6][12] |
| [18F]PF-9811 | Irreversible | Shows promise in preclinical studies.[13] |
| [11C]MPPO | Reversible | Preliminary evaluation completed.[7] |
Alternative Methods for Validating Target Engagement
Alongside PET imaging, peripheral and cerebrospinal fluid (CSF) biomarkers can provide indirect evidence of FAAH inhibition. These methods are often more accessible and less invasive than PET.
Measuring the activity of the FAAH enzyme in peripheral blood mononuclear cells (leukocytes) can serve as a surrogate marker for target engagement. In the clinical study with this compound, FAAH activity in leukocytes was rapidly and potently inhibited.[8]
Inhibition of FAAH is expected to lead to an increase in its endogenous substrates. Measuring the concentrations of AEA, OEA, and PEA in plasma and CSF can therefore indicate the degree of enzyme inhibition.
| Method | Analyte | Dose of this compound | Fold Increase from Baseline |
| Plasma FAA Levels | AEA | 10-100 mg (single dose) | 5.5 - 10-fold |
| OEA and PEA | 10-100 mg (single dose) | 4.3 - 5.6-fold | |
| CSF FAA Levels | AEA | 10 mg (daily for 7 days) | ~45-fold |
| 25 mg (daily for 7 days) | ~41-fold | ||
| 75 mg (daily for 7 days) | ~77-fold | ||
| OEA | 10 mg (daily for 7 days) | ~6.6-fold | |
| 25 mg (daily for 7 days) | ~5.8-fold | ||
| 75 mg (daily for 7 days) | ~7.4-fold |
Data sourced from a Phase I study in healthy volunteers.[8]
Experimental Protocols
-
Subject Preparation: Healthy volunteers are recruited and provide informed consent.[8]
-
Baseline Scan: A baseline PET scan is performed following the intravenous injection of [11C]MK-3168 to determine initial FAAH availability in the brain.[8][14]
-
Drug Administration: Subjects are administered a single or multiple doses of this compound.[8][9]
-
Post-dose Scan: A second PET scan is conducted after this compound administration to measure the blocked FAAH binding of [11C]MK-3168.[8][9]
-
Data Analysis: The PET data is analyzed to calculate the percentage of FAAH occupancy by this compound in various brain regions.[8]
-
Sample Collection: Whole blood samples are collected from subjects at baseline and at various time points after this compound administration.[8][14]
-
Leukocyte Isolation: Leukocytes are isolated from the blood samples.
-
FAAH Activity Measurement: The enzymatic activity of FAAH in the isolated leukocytes is measured using a specific and validated assay.[8][14]
-
Sample Collection: Plasma and CSF samples are collected at baseline and at specified time points following the administration of this compound.[8][14]
-
Sample Preparation: The samples are processed to extract the fatty acid amides.
-
LC-MS/MS Analysis: The concentrations of AEA, OEA, and PEA are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][14]
Visualizations
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a PET Target Occupancy Study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET Imaging of Fatty Acid Amide Hydrolase with [18F]DOPP in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and preliminary PET imaging studies of a FAAH radiotracer ([11C]MPPO) based on α-ketoheterocyclic scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Amide Hydrolase Inhibition by this compound: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping human brain fatty acid amide hydrolase activity with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blocking of fatty acid amide hydrolase activity with PF-04457845 in human brain: a positron emission tomography study with the novel radioligand [(11)C]CURB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PET imaging of fatty acid amide hydrolase with [(18)F]DOPP in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The synthesis and in vivo evaluation of [18F]PF-9811: a novel PET ligand for imaging brain fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Profile of JNJ-42165279, a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for JNJ-42165279, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). The information is intended to support researchers and drug development professionals in understanding its mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy in animal models. Due to a lack of publicly available head-to-head studies of this compound in different animal strains, this guide synthesizes data from various sources to provide a comprehensive picture and draws comparisons with other well-characterized FAAH inhibitors where possible.
Mechanism of Action and Signaling Pathway
This compound is an orally bioavailable aryl piperazinyl urea that acts as a covalent inhibitor of the FAAH enzyme.[1][2] By binding to the catalytic serine residue in the active site of FAAH, it blocks the degradation of endogenous fatty acid amides. This leads to an elevation in the levels of several neuroactive lipids, most notably the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1][2] The therapeutic effects of this compound are believed to be primarily mediated by the potentiation of AEA signaling at cannabinoid receptors (CB1 and CB2).
Caption: Signaling pathway of FAAH inhibition by this compound.
Pharmacokinetics and Metabolism: A Multi-Species Overview
Pharmacokinetic studies have been conducted on this compound in several species, including mice, rats, dogs, monkeys, and humans.[1] The compound is rapidly absorbed after oral administration.[3] In rats, a 20 mg/kg oral dose resulted in a maximum plasma concentration (Cmax) of 4.2 µM at 1 hour, with brain concentrations being slightly higher at 6.3 µM at the same time point.[1]
Metabolic profiling has revealed species-specific differences in the biotransformation of this compound.[1] While multiple metabolites have been identified across species, some are unique to certain animals. For instance, a glutathione adduct involving oxidative dechlorination was detected only in rats.[1]
Table 1: Comparative Pharmacokinetics of this compound in Rats
| Parameter | Value | Species/Strain | Dosage | Reference |
| Cmax (Plasma) | 4.2 µM | Rat | 20 mg/kg p.o. | [1] |
| Tmax (Plasma) | 1 hour | Rat | 20 mg/kg p.o. | [1] |
| Cmax (Brain) | 6.3 µM | Rat | 20 mg/kg p.o. | [1] |
| Tmax (Brain) | 1 hour | Rat | 20 mg/kg p.o. | [1] |
Cross-Validation of Effects in Animal Models of Pain and Anxiety
Neuropathic Pain: Spinal Nerve Ligation (SNL) Model in Rats
JNJ-421652t79 has shown significant analgesic effects in the spinal nerve ligation (SNL) model in rats, a widely used model of neuropathic pain.[1] Oral administration of this compound dose-dependently reversed tactile allodynia, a key symptom of neuropathic pain.[1]
Table 2: Efficacy of this compound in the Rat Spinal Nerve Ligation (SNL) Model
| Animal Strain | Model | Key Finding | Dosage | Reference |
| Rat (strain not specified) | Spinal Nerve Ligation (SNL) | Dose-dependent reversal of tactile allodynia | ED₉₀ of 22 mg/kg | [1] |
Potential for Anxiolytic Effects: Inferences from Other FAAH Inhibitors
While specific data on this compound in animal models of anxiety is limited in the public domain, the therapeutic target (FAAH) is well-validated for anxiety-like behaviors. Other FAAH inhibitors, such as PF-04457845 and URB597, have demonstrated anxiolytic effects in various rodent models, including the elevated plus maze. These findings suggest that this compound would likely exhibit similar anxiolytic properties.
Table 3: Comparison with Other FAAH Inhibitors in Animal Models
| Compound | Animal Strain | Model | Key Finding | Reference |
| PF-04457845 | Rat | Complete Freund's Adjuvant (CFA) model of inflammatory pain | Potent antinociceptive effects | [4][5] |
| Mouse | Chronic Constriction Injury (CCI) model of neuropathic pain | Attenuated neuropathic pain | [6] | |
| URB597 | Rat (Sprague-Dawley) | Lactic acid-induced pain | Dose-related antinociception | [7] |
| Rat (Wistar and Spontaneously Hypertensive) | Cardiovascular studies | Strain-dependent cardiovascular effects | [8][9] |
It is important to note that different rat strains, such as Sprague-Dawley and Wistar, can exhibit differences in baseline behavior and drug responses.[10][11][12][13] Similarly, mouse strains like C57BL/6 and BALB/c have distinct immunological and behavioral profiles.[14][15] Therefore, the effects of this compound could potentially vary across different strains, highlighting the need for direct comparative studies.
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
This surgical model induces neuropathic pain by ligating the L5 and/or L6 spinal nerves.[16][17][18][19][20]
Experimental Workflow:
Caption: Workflow for the Spinal Nerve Ligation (SNL) model.
Detailed Steps:
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A dorsal incision is made to expose the paraspinal muscles. The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate analgesia.
-
Behavioral Testing: Tactile allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold in response to mechanical stimulation. A baseline measurement is taken before drug administration.
-
Drug Administration: this compound or vehicle is administered orally.
-
Post-treatment Assessment: Paw withdrawal thresholds are measured at various time points after drug administration to determine the analgesic effect.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[21][22][23][24][25] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Experimental Setup:
Caption: Diagram of the Elevated Plus Maze apparatus.
Detailed Steps:
-
Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Animals are habituated to the testing room before the experiment.
-
Procedure: Each animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using video tracking software.
-
Analysis: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
Conclusion
This compound is a potent FAAH inhibitor with demonstrated efficacy in a rat model of neuropathic pain. While direct cross-validation of its effects in different animal strains is not extensively documented in publicly available literature, the well-established role of the FAAH enzyme in pain and anxiety suggests its potential therapeutic utility in these areas. Further research involving direct comparisons of this compound in various rodent strains would be highly valuable to fully characterize its preclinical profile and predict its clinical efficacy more accurately. The provided experimental protocols and comparative data with other FAAH inhibitors offer a framework for designing such future studies.
References
- 1. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of the fatty acid amide hydrolase inhibitor URB597 on pain-stimulated and pain-depressed behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beneficial Changes in Rat Vascular Endocannabinoid System in Primary Hypertension and under Treatment with Chronic Inhibition of Fatty Acid Amide Hydrolase by URB597 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential performance of Wistar Han and Sprague Dawley rats in behavioral tests: differences in baseline behavior and reactivity to positive control agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endocrine differences between the Wistar and Sprague-Dawley laboratory rat: influence of cold adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Are there differences between Sprague-Dawley and Wistar rats in long-term effects of ovariectomy as a model for postmenopausal osteoporosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced protection of C57 BL/6 vs Balb/c mice to melanoma liver metastasis is mediated by NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cyagen.com [cyagen.com]
- 16. iasp-pain.org [iasp-pain.org]
- 17. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological evaluation of the selective spinal nerve ligation model of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmpc.org [mmpc.org]
- 25. parkinsonsroadmap.org [parkinsonsroadmap.org]
JNJ-42165279: A Novel Anxiolytic Compared to Standard Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anxiolytic agent JNJ-42165279 against standard anxiolytics, focusing on efficacy, mechanism of action, and supporting experimental data. This compound is a selective and slowly reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1][2] This novel mechanism presents a potential alternative to traditional anxiolytic agents such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs).
Efficacy in Social Anxiety Disorder: A Comparative Analysis
A key clinical trial has evaluated the efficacy of this compound in patients with social anxiety disorder (SAD). The following tables summarize the quantitative data from this study and compare it with data from representative studies of standard anxiolytics in the same indication.
Table 1: Change in Liebowitz Social Anxiety Scale (LSAS) Total Score
| Medication | Dosage | Trial Duration | Baseline LSAS (Mean) | Change from Baseline (Drug) | Change from Baseline (Placebo) | Net Change vs. Placebo |
| This compound | 25 mg/day | 12 weeks | 102.6 | -29.4 | -22.4 | -7.0 |
| Escitalopram | 5-20 mg/day | 12 weeks | Approx. 85 | -33.1 to -39.9 | -18.9 to -22.8 | -10.1 to -14.2 |
| Paroxetine CR | 12.5-37.5 mg/day | 12 weeks | Approx. 85 | -35.2 | -21.9 | -13.3 |
| Sertraline | 50-200 mg/day | 12 weeks | Approx. 90 | -31.0 | -21.7 | -9.3 |
| Clonazepam | Flexible | 10 weeks | Not Specified | Statistically significant improvement over placebo | - | - |
Note: Baseline LSAS scores and placebo responses can vary between studies, influencing the net change. The data for clonazepam is less robust, with older studies and smaller sample sizes.
Table 2: Responder Rates (Clinical Global Impression of Improvement - CGI-I)
| Medication | Dosage | Trial Duration | Responder Rate (Drug) | Responder Rate (Placebo) |
| This compound | 25 mg/day | 12 weeks | 44.1% ("much or very much improved") | 23.6% |
| Escitalopram | 10-20 mg/day | 12 weeks | 55-67% | 29-37% |
| Paroxetine CR | 12.5-37.5 mg/day | 12 weeks | 57.0% ("very much or much improved") | 30.4% |
| Sertraline | 50-200 mg/day | 12 weeks | 46.8% (CGI-I ≤ 2) | 25.5% |
| Clonazepam | 1.0-2.0 mg/day (adjunctive to paroxetine) | 10 weeks | 79% (CGI-I of 1 or 2) | 43% (paroxetine + placebo) |
In a 12-week, double-blind, placebo-controlled proof-of-concept study in 149 subjects with social anxiety disorder, this compound demonstrated a statistically significant anxiolytic effect.[3][4][5] While the primary endpoint, the mean change from baseline in the Liebowitz Social Anxiety Scale (LSAS) total score, was not statistically significant (-29.4 for this compound vs. -22.4 for placebo), secondary endpoints indicated efficacy.[3][4][5] Specifically, a significantly higher percentage of subjects treated with this compound showed a 30% or greater improvement in their LSAS total score (42.4%) compared to placebo (23.6%).[3][4][5] Furthermore, 44.1% of patients on this compound were rated as "much" or "very much" improved on the Clinical Global Impression-Improvement (CGI-I) scale, compared to 23.6% of the placebo group.[3][4][5] The authors of the study noted that the 25 mg once-daily dose might have been insufficient for complete FAAH inhibition, potentially leading to suboptimal efficacy.[3][4][5]
Standard anxiolytics, such as SSRIs and benzodiazepines, have also demonstrated efficacy in treating social anxiety disorder. Meta-analyses and large-scale clinical trials have shown that SSRIs like escitalopram, paroxetine, and sertraline produce significant reductions in LSAS scores compared to placebo.[3][6][7][8][9][10] Benzodiazepines, such as clonazepam, have also shown efficacy, though their long-term use is limited by concerns of tolerance and dependence.[11][12][13]
Experimental Protocols
This compound Phase 2a Study in Social Anxiety Disorder
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3][6]
-
Participants: 149 subjects with a diagnosis of social anxiety disorder.[3]
-
Intervention: 12 weeks of treatment with either this compound (25 mg daily) or placebo.[3]
-
Primary Outcome Measure: Change in the Liebowitz Social Anxiety Scale (LSAS) total score from baseline to the end of the study.[3]
-
Secondary Outcome Measures: Hamilton Anxiety Scale (HAM-A), Hamilton Depression Rating Scale (HDRS17), and the Clinical Global Impression-Improvement (CGI-I).[3]
Representative SSRI Efficacy Trial (e.g., Paroxetine CR in SAD)
-
Design: Double-blind, placebo-controlled, flexible-dose study.[10]
-
Participants: Outpatients with a primary diagnosis of social anxiety disorder according to DSM-IV criteria.[10]
-
Intervention: 12 weeks of treatment with paroxetine CR (flexible dose of 12.5-37.5 mg/day) or placebo.[10]
-
Primary Outcome Measures: Change from baseline in LSAS score and the proportion of responders based on the CGI-Global Improvement scale score.[10]
Signaling Pathways and Mechanism of Action
The anxiolytic effects of this compound, benzodiazepines, and SSRIs are mediated by distinct signaling pathways.
This compound: FAAH Inhibition
This compound acts by inhibiting the fatty acid amide hydrolase (FAAH) enzyme.[1] This inhibition leads to an increase in the levels of the endocannabinoid anandamide, which then acts on cannabinoid receptors (primarily CB1) to produce anxiolytic effects.
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. Clonazepam in the treatment of social phobia: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of escitalopram in the treatment of social anxiety disorder: A meta-analysis versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Clinical experience with paroxetine in social anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of sertraline in severe generalized social anxiety disorder: results of a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of escitalopram in 12- and 24-week treatment of social anxiety disorder: randomised, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and tolerability of paroxetine in adults with social anxiety disorder: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled-release paroxetine in the treatment of patients with social anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. A pilot study of clonazepam versus psychodynamic group therapy plus clonazepam in the treatment of generalized social anxiety disorder - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-42165279: A Comparative Analysis of its Impact on Endocannabinoid Tone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), and its impact on the endocannabinoid system. This compound has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including anxiety, depression, and neuropathic pain.[1][2][3] This document will objectively compare its performance with other modulators of endocannabinoid tone, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental procedures.
Mechanism of Action: Enhancing Endocannabinoid Signaling
This compound is a slowly reversible, covalent inhibitor of the FAAH enzyme.[1][3][4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1][2] By inhibiting FAAH, this compound increases the levels of these endogenous signaling lipids, thereby enhancing their effects on their respective receptors, including the cannabinoid receptor 1 (CB1).[1][5] This targeted enhancement of endocannabinoid tone is a promising therapeutic strategy that avoids the widespread and often undesirable effects of direct CB1 receptor agonists.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and comparator compounds, providing a basis for evaluating their relative potency, efficacy, and in vivo effects.
Table 1: In Vitro FAAH Inhibition
| Compound | Target | IC50 (nM) | Species | Notes |
| This compound | FAAH | 70 ± 8 | Human | Covalently inactivates the enzyme.[1][6][7] |
| FAAH | 313 ± 28 | Rat | [1][6][7] | |
| PF-04457845 | FAAH | 7.2 | Human | Irreversible inhibitor. |
| URB597 | FAAH | 4.6 | Human | Irreversible inhibitor. |
Table 2: In Vivo Effects on Endocannabinoid and Related Fatty Acid Amide Levels
| Compound | Dose | Route | Species | Tissue | Analyte | Fold Increase vs. Vehicle/Baseline |
| This compound | 10 mg | Oral | Human | Plasma | AEA | ~5.5-10 fold (peak) |
| OEA | ~4.3-5.6 fold (peak) | |||||
| PEA | ~4.3-5.6 fold (peak) | |||||
| 10 mg | Oral | Human | CSF | AEA | ~45 fold (after 7 days)[8] | |
| OEA | ~6.6 fold (after 7 days)[8] | |||||
| This compound | 20 mg/kg | Oral | Rat | Brain | AEA | >4 fold (peak at 2h)[6] |
| OEA | ~12 fold (peak at 4h)[6] | |||||
| PEA | ~10 fold (peak at 4h)[6] |
Table 3: Brain FAAH Occupancy (Determined by PET Imaging)
| Compound | Dose | Route | Species | Tracer | Occupancy |
| This compound | 2.5 mg | Oral | Human | [11C]MK-3168 | >50% (at trough after single dose)[8] |
| This compound | 10 mg | Oral | Human | [11C]MK-3168 | >80% (at trough after single dose)[8] |
| This compound | 10, 25, 50 mg | Oral | Human | [11C]MK-3168 | 96-98% (at estimated Cmax)[8] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in DOT language.
Caption: Mechanism of FAAH inhibition by this compound to enhance endocannabinoid signaling.
Caption: Experimental workflow for in vitro FAAH inhibition assay.
Caption: Workflow for determining brain FAAH occupancy using PET imaging.
Experimental Protocols
In Vitro FAAH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound and other test compounds
-
96-well microplates (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add the diluted compounds or vehicle (e.g., DMSO) to the wells of the 96-well plate.
-
Add the FAAH enzyme solution to each well and pre-incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Readings are typically taken kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot the results against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Quantification of Endocannabinoids in Plasma and CSF by LC-MS/MS
Objective: To measure the concentrations of AEA, OEA, and PEA in biological fluids following administration of this compound.
Materials:
-
Plasma or CSF samples
-
Internal standards (deuterated analogs of AEA, OEA, and PEA)
-
Acetonitrile (ACN)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
Thaw frozen plasma or CSF samples on ice.
-
To a 100 µL aliquot of the sample, add internal standards.
-
Add 4 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant. For further purification, a liquid-liquid extraction with a solvent like ethyl acetate/hexane can be performed.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the analytes and their corresponding internal standards.
-
Quantify the concentration of each endocannabinoid in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Brain FAAH Occupancy Measurement by PET Imaging
Objective: To determine the in vivo occupancy of FAAH in the brain by this compound.
Materials:
-
Human subjects or non-human primates
-
This compound or placebo
-
PET radiotracer specific for FAAH (e.g., [11C]MK-3168)[8][9]
-
PET scanner
-
Arterial blood sampling line (for kinetic modeling)
Procedure:
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Administer a bolus injection of the FAAH PET radiotracer.
-
Acquire dynamic PET images of the brain for a specified duration (e.g., 90-120 minutes).
-
Collect arterial blood samples throughout the scan to measure the radiotracer concentration in plasma and its metabolites.
-
-
Drug Administration:
-
Administer a single oral dose of this compound or placebo.
-
-
Post-dose Scan:
-
At a specified time after drug administration (e.g., at the time of expected peak plasma concentration), repeat the PET scan procedure as described for the baseline scan.
-
-
Image Analysis and Kinetic Modeling:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in the brain.
-
Use the arterial input function and the time-activity curves from the brain ROIs to perform kinetic modeling (e.g., using a two-tissue compartment model) to estimate the total distribution volume (VT) of the radiotracer in the brain for both the baseline and post-dose scans.
-
-
Occupancy Calculation:
-
Calculate the FAAH occupancy using the following formula: Occupancy (%) = [(VT_baseline - VT_post-dose) / VT_baseline] x 100
-
Conclusion
This compound is a potent and selective FAAH inhibitor that effectively increases the levels of anandamide and other fatty acid amides in both the periphery and the central nervous system. This modulation of endocannabinoid tone has shown therapeutic potential in preclinical and clinical studies. The data and protocols presented in this guide offer a framework for the comparative analysis of this compound and other modulators of the endocannabinoid system, aiding researchers and drug developers in their evaluation of this important therapeutic target.
References
- 1. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Amide Hydrolase Inhibition by this compound: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ-42165279 in Preclinical and Clinical Settings
An In-depth Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical findings for JNJ-42165279, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). Developed by Janssen Pharmaceutica, this compound has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders. This document summarizes key experimental data, details the methodologies of pivotal studies, and visually represents the underlying biological pathways and experimental workflows.
Mechanism of Action and Pharmacological Profile
This compound is a covalent, but slowly reversible, inhibitor of FAAH.[1][2] This enzyme is the primary catabolic enzyme for the endocannabinoid anandamide (AEA) and other related fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[3][4] By inhibiting FAAH, this compound increases the levels of these endogenous lipids, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other targets.[3][4] This mechanism is believed to underlie the anxiolytic, analgesic, and other neurological effects observed in preclinical and clinical studies.
Preclinical Findings
Pharmacokinetics in Rodent Models
Preclinical studies in rats have demonstrated that this compound is orally bioavailable and can effectively penetrate the blood-brain barrier. Following oral administration, the compound reaches maximum concentrations in both plasma and brain within hours and leads to a significant and sustained elevation of AEA, OEA, and PEA levels in the brain.[3][5]
| Parameter | Value | Species | Reference |
| Oral Bioavailability | Good | Rat | [3] |
| Brain Penetration | Yes | Rat | [3][5] |
| Time to Max Plasma Conc. (Tmax) | ~1 hour | Rat | [3][5] |
| Time to Max Brain Conc. (Tmax) | ~1 hour | Rat | [3][5] |
Efficacy in a Neuropathic Pain Model
This compound has shown efficacy in the spinal nerve ligation (SNL) model in rats, a widely used model of neuropathic pain. Oral administration of the compound dose-dependently reversed the mechanical allodynia induced by the nerve injury.[3]
| Model | Effect | Species | Reference |
| Spinal Nerve Ligation (SNL) | Reversal of mechanical allodynia | Rat | [3] |
Clinical Findings
Phase I Studies in Healthy Volunteers
Phase I studies in healthy volunteers established the safety and tolerability of this compound. These studies also provided valuable pharmacokinetic and pharmacodynamic data, including the measurement of FAAH occupancy in the brain using positron emission tomography (PET). The results demonstrated that this compound achieves high levels of FAAH inhibition in the central nervous system at well-tolerated doses.[6][7] Furthermore, administration of this compound led to a dose-dependent increase in the plasma and cerebrospinal fluid (CSF) concentrations of AEA and other fatty acid amides.[6][7]
| Study Phase | Population | Key Findings | Reference |
| Phase I | Healthy Volunteers | Well-tolerated, high brain FAAH occupancy, increased plasma and CSF anandamide levels. | [6][7] |
Phase II Clinical Trials
This compound has been evaluated in Phase II clinical trials for several indications, including social anxiety disorder (SAD) and autism spectrum disorder (ASD).
Social Anxiety Disorder (SAD): A randomized, placebo-controlled trial in patients with SAD showed that while this compound did not meet the primary endpoint for a statistically significant reduction in the Liebowitz Social Anxiety Scale (LSAS) total score compared to placebo, it did show a statistically significant improvement in the percentage of subjects with a ≥30% improvement from baseline in the LSAS total score and in the Clinical Global Impression-Improvement (CGI-I) score.[4][8]
| Indication | Primary Endpoint | Result | Secondary Endpoint(s) | Result(s) | Reference |
| Social Anxiety Disorder | Change in LSAS total score | Not statistically significant | % of responders (≥30% LSAS improvement), CGI-I score | Statistically significant improvement | [4][8] |
Autism Spectrum Disorder (ASD): In a Phase II study involving adolescents and adults with ASD, this compound did not demonstrate a statistically significant improvement in the primary endpoints assessing core symptoms of ASD. However, some secondary measures related to social responsiveness and repetitive behaviors showed a trend towards improvement.[9][10]
| Indication | Primary Endpoint(s) | Result(s) | Secondary Endpoint(s) | Result(s) | Reference |
| Autism Spectrum Disorder | Change in Autism Behavior Inventory (ABI) Core Domain, Social Communication, and Repetitive/Restrictive Behavior scores | Not statistically significant | Social Responsiveness Scale, Repetitive Behavior Scale-Revised | Trend towards improvement | [9][10] |
Comparison with Other FAAH Inhibitors
A key comparator for this compound is PF-04457845, an irreversible inhibitor of FAAH. While both compounds effectively inhibit FAAH and elevate endocannabinoid levels, their clinical development trajectories have differed. Notably, a clinical trial of PF-04457845 in osteoarthritis pain failed to show efficacy compared to placebo, highlighting the challenges in translating preclinical analgesic effects of FAAH inhibitors to the clinic.[11][12] The tragic outcome of a clinical trial with another FAAH inhibitor, BIA 10-2474, which resulted in severe adverse events and one death, underscored the critical importance of selectivity and thorough preclinical safety evaluation for this class of drugs.[2] this compound has maintained a favorable safety profile throughout its clinical development.[2]
| Compound | Mechanism | Key Preclinical Efficacy | Key Clinical Efficacy | Safety Profile | Reference |
| This compound | Covalent, slowly reversible FAAH inhibitor | Analgesia in neuropathic pain model | Modest anxiolytic effects in SAD; not effective for core ASD symptoms | Generally well-tolerated | [2][3][4][9] |
| PF-04457845 | Irreversible FAAH inhibitor | Analgesia in inflammatory and noninflammatory pain models | Not effective for osteoarthritis pain | Generally well-tolerated | [11][12] |
| BIA 10-2474 | FAAH inhibitor | - | - | Severe adverse events, including death | [2] |
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
The SNL model is a widely used preclinical model of neuropathic pain.[13][14][15]
-
Animal Model: Adult male Sprague-Dawley rats are typically used.[14]
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves on one side are tightly ligated with silk suture.[14][15]
-
Behavioral Assessment: Mechanical allodynia, a key symptom of neuropathic pain, is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of calibrated filaments to the plantar surface of the hind paw is measured.[16]
-
Drug Administration: this compound is administered orally at various doses.
-
Outcome Measure: The primary outcome is the reversal of the reduced paw withdrawal threshold in the ligated paw compared to a vehicle-treated control group.
FAAH Inhibition Assay
The inhibitory activity of this compound on FAAH is determined using an in vitro enzymatic assay.[5]
-
Enzyme Source: Recombinant human or rat FAAH is used.
-
Substrate: A fluorescently labeled substrate of FAAH is used.
-
Incubation: The enzyme is incubated with varying concentrations of this compound.
-
Measurement: The enzymatic activity is measured by detecting the fluorescent product of the substrate hydrolysis.
-
Outcome Measure: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of this compound required to inhibit 50% of the FAAH activity.[5]
Clinical Trial Protocol for Social Anxiety Disorder (SAD)
The Phase II clinical trial of this compound in SAD was a randomized, double-blind, placebo-controlled study.[4][8]
-
Study Population: Patients diagnosed with SAD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5).
-
Intervention: Patients are randomized to receive either a fixed daily dose of this compound or a matching placebo for a specified duration (e.g., 12 weeks).[4]
-
Primary Endpoint: The primary efficacy measure is the change from baseline in the total score of the Liebowitz Social Anxiety Scale (LSAS).[4]
-
Secondary Endpoints: Secondary measures may include the Clinical Global Impression-Improvement (CGI-I) scale, the Hamilton Anxiety Scale (HAM-A), and the percentage of responders (patients achieving a certain level of improvement on the LSAS).[4]
-
Safety and Tolerability: Adverse events, clinical laboratory tests, and vital signs are monitored throughout the study.
Visualizations
Caption: Preclinical to clinical experimental workflow for this compound.
Caption: Signaling pathway of this compound via FAAH inhibition.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 5. scispace.com [scispace.com]
- 6. Fatty Acid Amide Hydrolase Inhibition by this compound: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.okstate.edu [scholars.okstate.edu]
- 9. Efficacy and safety of this compound, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iasp-pain.org [iasp-pain.org]
- 14. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: JNJ-421652-79 Versus Dual FAAH/MAGL Inhibitors in Preclinical Research
In the landscape of endocannabinoid system modulation, both selective and dual enzyme inhibitors have emerged as promising therapeutic strategies. This guide provides a detailed comparison of the selective Fatty Acid Amide Hydrolase (FAAH) inhibitor, JNJ-42165279, and dual FAAH/Monoacylglycerol Lipase (MAGL) inhibitors, with a focus on preclinical data to inform researchers and drug development professionals.
Introduction to Endocannabinoid System Modulation
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (anandamide [AEA] and 2-arachidonoylglycerol [2-AG]), and metabolic enzymes, plays a crucial role in regulating a multitude of physiological processes, including pain, inflammation, mood, and anxiety. The primary enzymes responsible for the degradation of AEA and 2-AG are FAAH and MAGL, respectively. Inhibition of these enzymes elevates the endogenous levels of their respective substrates, thereby enhancing endocannabinoid signaling.
This compound is a potent and selective inhibitor of FAAH, developed by Janssen Pharmaceutica, which has been investigated for the treatment of anxiety and mood disorders.[1][2] By selectively blocking FAAH, this compound increases the levels of AEA, a partial agonist of CB1 receptors. In contrast, dual FAAH/MAGL inhibitors, such as JZL195, simultaneously block the degradation of both AEA and 2-AG, a full agonist of both CB1 and CB2 receptors.[3] This dual inhibition leads to a broader amplification of endocannabinoid signaling.
This guide will compare the pharmacological profiles of this compound and dual FAAH/MAGL inhibitors, presenting key preclinical data on their potency, selectivity, and efficacy in various models.
Data Presentation
The following tables summarize the quantitative data for this compound and representative dual FAAH/MAGL inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | human FAAH | 70 | Highly selective against a panel of 50 receptors, enzymes, transporters, and ion-channels at 10 µM. | [1][4] |
| rat FAAH | 313 | [4] | ||
| JZL195 | FAAH | 2 | Potent inhibitor of both FAAH and MAGL. | [3][5] |
| MAGL | 4 | [3][5] | ||
| PF-3845 (Selective FAAH Inhibitor) | human FAAH | 18 | Negligible activity against FAAH-2 (IC50 >10 µM). | [4] |
| JZL184 (Selective MAGL Inhibitor) | MAGL | 8 | >300-fold selectivity for MAGL over FAAH. | [6] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Model | Species | Route of Administration | Key Findings | Reference |
| This compound | Spinal Nerve Ligation (Neuropathic Pain) | Rat | Oral | ED90 of 22 mg/kg in decreasing tactile allodynia. | [4] |
| JZL195 | Acetic Acid Writhing (Inflammatory Pain) | Mouse | Systemic | Dose-dependent antinociception at 5, 10, and 20 mg/kg. | [7] |
| Colorectal Distension (Visceral Pain) | Rat | Systemic | Dose-dependent antinociceptive effects at 5, 10, and 20 mg/kg. | [7] | |
| Chronic Constriction Injury (Neuropathic Pain) | Mouse | Subcutaneous | Dose-dependent reduction in mechanical and cold allodynia. | [8] | |
| PF-3845 | Acetic Acid Writhing (Inflammatory Pain) | Mouse | Systemic | Dose-dependent antinociception at 5, 10, and 20 mg/kg. | [7] |
| Colorectal Distension (Visceral Pain) | Rat | Systemic | Dose-dependent antinociceptive effects at 10, 20, and 40 mg/kg. | [7] | |
| JZL184 | Acetic Acid Writhing (Inflammatory Pain) | Mouse | Systemic | Dose-dependent antinociception at 5, 10, and 20 mg/kg. | [7] |
| Colorectal Distension (Visceral Pain) | Rat | Systemic | Did not alter the visceromotor response at 10, 20, and 40 mg/kg. | [7] |
Experimental Protocols
FAAH Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit FAAH activity.
Principle: The assay utilizes a fluorogenic substrate, such as AMC-arachidonoyl amide, which is cleaved by FAAH to release a fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity.[9][10]
Protocol Outline:
-
Enzyme Source: Recombinant human or rat FAAH, or tissue homogenates containing FAAH are used.[4][11]
-
Reaction Setup: In a 96-well plate, the enzyme preparation is pre-incubated with the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 60 minutes).[4]
-
Reaction Initiation: The fluorogenic substrate is added to all wells to start the reaction.
-
Measurement: Fluorescence is measured kinetically using a plate reader with excitation and emission wavelengths of approximately 340-360 nm and 450-465 nm, respectively.[9]
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition is determined relative to the vehicle control, and IC50 values are calculated.
MAGL Inhibition Assay
This assay measures the inhibition of MAGL activity by a test compound.
Principle: Similar to the FAAH assay, a substrate is used that, when hydrolyzed by MAGL, produces a detectable product. For example, 4-nitrophenylacetate can be used, which releases the chromogenic product 4-nitrophenol, or a fluorescent substrate can be employed.[12]
Protocol Outline:
-
Enzyme Source: Recombinant human MAGL or brain membrane preparations are commonly used.[6]
-
Reaction Setup: The enzyme is pre-incubated with the test compound (e.g., a dual FAAH/MAGL inhibitor) or vehicle.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Measurement: Depending on the substrate, absorbance or fluorescence is measured over time.
-
Data Analysis: The rate of product formation is calculated, and the inhibitory potency of the compound is determined.
In Vivo Model: Spinal Nerve Ligation (SNL) for Neuropathic Pain
This is a widely used model to induce neuropathic pain in rodents.
Protocol Outline:
-
Surgical Procedure: Under anesthesia, the L5 spinal nerve of a rat is tightly ligated.[4] This procedure induces nerve injury and subsequent pain-like behaviors.
-
Behavioral Testing: At a set time post-surgery (e.g., 2 weeks), animals are tested for tactile allodynia, a hallmark of neuropathic pain. This is often measured using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is determined.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically orally or via injection.[4]
-
Post-treatment Assessment: Behavioral testing is repeated at various time points after drug administration to assess the compound's ability to reverse allodynia.
-
Data Analysis: The paw withdrawal thresholds are measured, and the percentage of maximum possible effect (%MPE) is often calculated to quantify the analgesic effect.[4]
Mandatory Visualization
Signaling Pathways
Caption: Endocannabinoid signaling and points of inhibition.
Experimental Workflows
Caption: Workflow for an in vitro FAAH inhibition assay.
Caption: Workflow for an in vivo neuropathic pain study.
Logical Relationships
Caption: Pharmacological consequences of selective vs. dual inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 4. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 6. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of FAAH, MAGL, and Dual FAAH/MAGL inhibition on inflammatory and colorectal distension-induced visceral pain models in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Navigating the Safe Disposal of JNJ-42165279: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like JNJ-42165279 is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedural information for the proper disposal of this compound, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor.
While a specific, publicly available Safety Data Sheet (SDS) detailing the disposal procedures for this compound has not been identified through comprehensive searches, this document outlines the best practices for its disposal based on general principles of laboratory chemical safety and the handling of potent pharmaceutical compounds. The following procedures should be adapted to comply with the specific guidelines and regulations of your institution and local authorities.
Core Principles of this compound Disposal
Given that this compound is a potent, biologically active small molecule, it must be treated as hazardous chemical waste. The primary goal is to prevent its release into the environment and to avoid accidental exposure to personnel.
Step-by-Step Disposal Protocol
-
Decontamination of Labware and Surfaces:
-
All labware (e.g., glassware, spatulas, weighing boats) that has come into direct contact with this compound should be decontaminated.
-
A common and effective method for decontaminating surfaces and equipment contaminated with organic compounds is to rinse them with a suitable organic solvent, such as ethanol or isopropanol, to solubilize the compound.
-
The resulting solvent rinseate must be collected and disposed of as hazardous chemical waste.
-
Following the solvent rinse, wash the labware with an appropriate laboratory detergent and water.
-
-
Disposal of Solid this compound Waste:
-
Unused or expired solid this compound should be disposed of in its original container, if possible, or in a clearly labeled, sealed container.
-
The container should be labeled as "Hazardous Waste" and include the full chemical name: N-(4-chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-1-piperazinecarboxamide, and the CAS number: 1346528-50-4.
-
This solid waste must be segregated for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
-
Disposal of this compound in Solution:
-
Solutions containing this compound (e.g., in DMSO, ethanol) must be collected as hazardous liquid waste.
-
Do not dispose of solutions containing this compound down the drain.
-
Collect all liquid waste in a dedicated, properly labeled, and sealed waste container. The label should clearly indicate the contents, including the name of the compound and the solvent(s) used.
-
Store the liquid waste container in a designated satellite accumulation area until it is collected for disposal by authorized personnel.
-
-
Disposal of Contaminated Personal Protective Equipment (PPE):
-
Disposable PPE, such as gloves, lab coats, and bench paper that are contaminated with this compound, should be collected in a designated hazardous waste bag.
-
This waste should be sealed and disposed of through your institution's hazardous waste stream.
-
Logical Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound and associated materials.
Data Presentation and Experimental Protocols
Due to the absence of publicly available experimental data specifically on the disposal of this compound, quantitative data for comparison and detailed experimental protocols for disposal-related experiments cannot be provided. The information presented is based on established best practices for chemical waste management in a laboratory setting. Researchers should always refer to their institution's specific protocols and the manufacturer's Safety Data Sheet for detailed guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
